molecular formula C9H14N4 B13936018 5-(Piperidin-1-yl)pyrazin-2-amine

5-(Piperidin-1-yl)pyrazin-2-amine

Cat. No.: B13936018
M. Wt: 178.23 g/mol
InChI Key: PKFUFKBRKILJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidin-1-yl)pyrazin-2-amine is a chemical compound featuring a pyrazine ring core substituted with an amine functional group and a piperidin-1-yl moiety. This structure classifies it as a valuable intermediate in organic synthesis and pharmaceutical research. Compounds with similar piperidinyl-heterocyclic amine structures are frequently employed in the development of active pharmaceutical ingredients (APIs) and are central to medicinal chemistry efforts, particularly in the synthesis of novel therapeutic agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is imperative to handle this material according with appropriate laboratory safety practices. Researchers should consult the Safety Data Sheet (SDS) before use. The specific research applications, mechanism of action, and detailed physicochemical data for this exact compound should be confirmed through further experimental analysis and scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

5-piperidin-1-ylpyrazin-2-amine

InChI

InChI=1S/C9H14N4/c10-8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H2,10,11)

InChI Key

PKFUFKBRKILJEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(N=C2)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Piperidin-1-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 5-(piperidin-1-yl)pyrazin-2-amine, a valuable building block in medicinal chemistry. The core of this guide focuses on the prevalent and efficient palladium-catalyzed Buchwald-Hartwig amination reaction. We will delve into the mechanistic underpinnings of this transformation, explore the critical parameters that govern its success, and provide a detailed, field-proven experimental protocol. This document is designed to equip researchers with the necessary knowledge to confidently and effectively synthesize this important pyrazine derivative.

Introduction

Pyrazine-containing compounds are a prominent class of heterocycles in pharmaceutical and agrochemical research, exhibiting a wide range of biological activities. The introduction of an amino group and a piperidinyl moiety at the C2 and C5 positions of the pyrazine ring, respectively, yields 5-(piperidin-1-yl)pyrazin-2-amine, a scaffold of significant interest in drug discovery. Its structural features allow for diverse functionalization, making it a key intermediate in the synthesis of potent and selective kinase inhibitors and other therapeutic agents.

This guide will focus on the most reliable and scalable method for the synthesis of this compound: the palladium-catalyzed cross-coupling of a 5-halopyrazin-2-amine with piperidine, commonly known as the Buchwald-Hartwig amination.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 5-(piperidin-1-yl)pyrazin-2-amine, points to a carbon-nitrogen bond formation as the key step. This disconnection reveals a 5-halopyrazin-2-amine and piperidine as the primary starting materials.

Retrosynthesis target 5-(Piperidin-1-yl)pyrazin-2-amine intermediate 5-Halopyrazin-2-amine (X = Br, Cl) target->intermediate C-N Disconnection (Buchwald-Hartwig) reagent Piperidine target->reagent

A retrosynthetic approach to 5-(piperidin-1-yl)pyrazin-2-amine.

This retrosynthetic strategy is highly convergent and utilizes readily available starting materials.

Synthesis of the Precursor: 5-Halopyrazin-2-amine

The synthesis of the key precursor, 5-halopyrazin-2-amine, can be efficiently achieved from the commercially available 2-aminopyrazine.

Halogenation of 2-Aminopyrazine

The direct halogenation of 2-aminopyrazine provides a straightforward route to 5-bromo- or 5-chloropyrazin-2-amine. The regioselectivity of this reaction is directed by the activating effect of the amino group.

Reaction Scheme:

Halogenation start 2-Aminopyrazine product_Br 5-Bromopyrazin-2-amine start->product_Br N-Bromosuccinimide (NBS) Acetonitrile, MW or RT product_Cl 5-Chloropyrazin-2-amine start->product_Cl N-Chlorosuccinimide (NCS) Acetonitrile, 40 °C

Halogenation of 2-aminopyrazine.

For the synthesis of 5-bromopyrazin-2-amine, N-bromosuccinimide (NBS) is a commonly used brominating agent, with acetonitrile being a suitable solvent. The reaction can be performed at room temperature or accelerated using microwave irradiation for excellent yields[1]. Similarly, 5-chloropyrazin-2-amine can be prepared using N-chlorosuccinimide (NCS) in acetonitrile at a slightly elevated temperature[2].

The Core Transformation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds[3]. It has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of elementary steps involving a palladium catalyst.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X (5-Halopyrazin-2-amine) ArylHalide->OxAdd PdII_complex L_nPd(II)(Ar)(X) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine R2NH (Piperidine) Amine->Ligand_Exchange Amine_complex [L_nPd(II)(Ar)(NHR2)]+X- Ligand_Exchange->Amine_complex Deprotonation Deprotonation Amine_complex->Deprotonation Base Base Base->Deprotonation Amido_complex L_nPd(II)(Ar)(NR2) Deprotonation->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 (5-(Piperidin-1-yl)pyrazin-2-amine) RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-halopyrazin-2-amine, forming a Pd(II) complex.

  • Ligand Exchange: Piperidine coordinates to the palladium center, displacing the halide anion.

  • Deprotonation: A base deprotonates the coordinated piperidine to form a palladium-amido complex.

  • Reductive Elimination: The final product, 5-(piperidin-1-yl)pyrazin-2-amine, is formed through reductive elimination, regenerating the active Pd(0) catalyst.

Critical Parameters for a Successful Coupling

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key reaction parameters.

ParameterRecommended Choice & Rationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂: These are common and effective palladium sources that are reduced in situ to the active Pd(0) species.
Ligand Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP): These ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating the final reductive elimination step. For challenging substrates like electron-deficient pyrazines, sterically hindered ligands can prevent catalyst inhibition by the nitrogen atoms of the pyrazine ring[4].
Base Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃): A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine. The choice of base can be critical and may need to be optimized for specific substrates to avoid side reactions.
Solvent Toluene or Dioxane: Anhydrous, non-polar aprotic solvents are generally preferred to ensure the stability of the catalytic species and to avoid unwanted side reactions.
Temperature 80-110 °C: The reaction typically requires elevated temperatures to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Experimental Protocol

The following protocol provides a detailed procedure for the synthesis of 5-(piperidin-1-yl)pyrazin-2-amine via a Buchwald-Hartwig amination.

Materials and Reagents
  • 5-Bromopyrazin-2-amine

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add 5-bromopyrazin-2-amine, Pd2(dba)3, Xantphos, and NaOtBu to an oven-dried flask. B 2. Evacuate and backfill the flask with an inert gas (3x). A->B C 3. Add anhydrous toluene and piperidine via syringe. B->C D 4. Heat the reaction mixture at 100 °C with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool the reaction to room temperature and quench with water. E->F G 7. Extract the product with an organic solvent (e.g., ethyl acetate). F->G H 8. Dry the organic layer, concentrate, and purify by column chromatography. G->H

A step-by-step workflow for the synthesis of 5-(piperidin-1-yl)pyrazin-2-amine.
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrazin-2-amine (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Add anhydrous toluene and then piperidine (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 5-(piperidin-1-yl)pyrazin-2-amine.

Characterization

The identity and purity of the synthesized 5-(piperidin-1-yl)pyrazin-2-amine should be confirmed by standard analytical techniques.

TechniqueExpected Data
¹H NMR Signals corresponding to the pyrazine ring protons, the piperidine ring protons, and the amino group protons.
¹³C NMR Signals corresponding to the carbon atoms of the pyrazine and piperidine rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product.

Conclusion

The Buchwald-Hartwig amination provides a robust and efficient method for the synthesis of 5-(piperidin-1-yl)pyrazin-2-amine. By carefully controlling the reaction parameters, particularly the choice of catalyst, ligand, and base, high yields of the desired product can be achieved. This technical guide provides the foundational knowledge and a practical protocol to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

  • Norrby, P.-O., & Olsen, R. A. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Wikipedia contributors. (2023, November 13). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Pujol, M. D. (2019). Efficient Halogenation of 2-Aminopyrazine. Thieme Chemistry. [Link]

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. ResearchGate. [Link]

Sources

Beyond the Scaffold: The Mechanistic Role of 5-(Piperidin-1-yl)pyrazin-2-amine in Kinase Modulation

[1]

Executive Summary

In modern medicinal chemistry, 5-(piperidin-1-yl)pyrazin-2-amine (hereafter referred to as 5-PPA ) is not merely a chemical intermediate; it is a privileged scaffold utilized extensively in Fragment-Based Drug Discovery (FBDD).[1] Its structural architecture—a heteroaromatic pyrazine core flanked by a hydrogen-bond-rich amine and a solubilizing piperidine ring—makes it an ideal template for targeting the ATP-binding site of protein kinases (e.g., CHK1, CDK4/6, Nek2) and specific G-Protein Coupled Receptors (GPCRs).[1]

This guide deconstructs the 5-PPA scaffold's mechanism of action, detailing its bidentate hinge-binding capability, and provides a validated workflow for its application in lead optimization.

Structural Basis of Action

The pharmacological potency of 5-PPA stems from its ability to mimic the adenine ring of ATP. Its mechanism is defined by three distinct structural vectors:

The Hinge-Binding Motif (The Warhead)

The 2-aminopyrazine moiety functions as a bidentate hydrogen bond clamp .[1] When docking into the kinase ATP-binding pocket, it interacts with the protein backbone (the "hinge" region connecting the N- and C-lobes) via:

  • Acceptor (A): The pyrazine ring nitrogen (

    
    ) accepts a hydrogen bond from a backbone amide nitrogen (e.g., Met, Leu, or Val residues).
    
  • Donor (D): The exocyclic 2-amino group (

    
    ) donates a hydrogen bond to a backbone carbonyl oxygen.[1]
    
The Solubilizing Tail (The Anchor)

The piperidine ring at the 5-position serves two critical roles:

  • Solvent Exposure: In many binding poses (e.g., CDKs), this ring projects towards the solvent front, improving the LogD and solubility profile of the inhibitor.

  • Hydrophobic Sampling: In specific kinases like Nek2 , the piperidine ring is sandwiched between the gatekeeper residue and the catalytic floor, locking the kinase in an inactive conformation [1].

Electronic Tuning

The pyrazine ring is electron-deficient compared to pyridine.[1] This lowers the

Mechanism of Action: Visualization

The following diagram illustrates the critical "Donor-Acceptor" interaction between 5-PPA and a generic Kinase Hinge region (residues


1

GFigure 1: Bidentate Hinge Interaction of 5-PPA with Kinase Backbonecluster_kinaseKinase Hinge Region (Backbone)cluster_ligand5-PPA ScaffoldBackbone_NHBackbone NH(Residue n)Pyrazine_N1Pyrazine N1(Acceptor)Backbone_NH->Pyrazine_N1H-Bond (2.8 Å)Backbone_COBackbone C=O(Residue n-1)PiperidinePiperidine Ring(Solvent/Hydrophobic)Pyrazine_N1->PiperidineC-N BondAmine_NH2Exocyclic NH2(Donor)Amine_NH2->Backbone_COH-Bond (2.9 Å)Amine_NH2->Pyrazine_N1C-N Bond

[1]

Experimental Protocols for Validation

To utilize 5-PPA as a lead scaffold, one must validate its binding kinetics and mode.[1] The following protocols are designed for high-fidelity characterization.

Protocol A: Surface Plasmon Resonance (SPR) Binding Analysis

Purpose: To determine the

Reagents:

  • Biotinylated Kinase Domain (Target).

  • CM5 Sensor Chip (Cytiva/Biacore).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).[1]

Workflow:

  • Immobilization: Capture biotinylated kinase on a Streptavidin (SA) chip to a density of ~2000 RU. Reference channel: Biotinylated BSA.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.

  • Injection: Inject 5-PPA in a concentration series (e.g.,

    
     to 
    
    
    ) at a flow rate of
    
    
    .
    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

  • Analysis: Fit data to a 1:1 Langmuir binding model .

    • Success Criteria: Square wave sensorgram (fast on/off) typical of fragments.

      
       should be 
      
      
      for a viable starting point.
Protocol B: X-Ray Crystallography Soaking

Purpose: To confirm the hinge-binding pose visualized in Figure 1.

Workflow:

  • Crystallization: Generate apo-crystals of the target kinase (e.g., CDK2 or CHK1) using hanging drop vapor diffusion.

  • Soak Solution: Prepare a soaking buffer containing the mother liquor + 10-20 mM 5-PPA + 10% DMSO.

  • Incubation: Transfer apo-crystals to the soak solution. Incubate for 2–12 hours.

    • Note: 5-PPA is highly soluble; precipitation is rarely an issue compared to larger ligands.[1]

  • Harvesting: Cryoprotect with glycerol/ethylene glycol and flash cool in liquid nitrogen.

  • Refinement: Solve structure using Molecular Replacement. Look for

    
     electron density at the hinge region.[1]
    

Quantitative Structure-Activity Relationship (SAR) Data[1]

When optimizing 5-PPA, modifications to the piperidine ring significantly impact potency.[1] The table below summarizes a typical SAR campaign (data adapted from generic kinase optimization campaigns [2, 3]).

Compound VariantR-Group (Position 5)Kinase IC50 (nM)LE (Ligand Efficiency)Notes
5-PPA (Core) Piperidin-1-yl12,0000.35Validated fragment hit.[1]
Variant A 4-Methyl-piperidin-1-yl4,5000.32Hydrophobic packing improves affinity.[1]
Variant B 4-Amino-piperidin-1-yl8500.41Salt bridge formed with Asp residue (ribose pocket).[1]
Variant C Morpholin-4-yl15,0000.29Oxygen decreases affinity (loss of hydrophobic contact).[1]
Variant D 4-(Methylsulfonyl)piperazin-1-yl1200.38H-bond interaction with Gatekeeper+2 residue.[1]

Pathway Integration & Optimization Workflow

The transition from the 5-PPA fragment to a clinical candidate involves navigating the "Fragment-to-Lead" pathway.[1]

WorkflowFigure 2: Fragment-to-Lead Optimization Workflow for 5-PPAStartStart: 5-PPA ScaffoldStep11. Fragment Validation(SPR / NMR)Start->Step1Step22. Structural Biology(X-Ray Co-crystal)Step1->Step2Confirmed BinderStep33. Grow Vector Identification(Piperidine C4 position)Step2->Step3Define Exit VectorStep44. Library Synthesis(Amide couplings / Reductive Amination)Step3->Step4Step55. Potency Screening(FRET / ADP-Glo)Step4->Step5Step5->Step2Iterative CycleEndLead Candidate(IC50 < 10 nM)Step5->EndCriteria Met

References

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2. Source: ACS Medicinal Chemistry Letters (2010). Context: Describes the binding mode of the aminopyrazine-piperidine motif.

  • Design and synthesis of pyrimidin-2-amine analogues as potent CDK 4/6 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2018).[2] Context: Demonstrates the utility of the amine-heterocycle-piperazine/piperidine scaffold in CDK inhibition.[1][2]

  • Fragment Binding to Kinase Hinge: Charge Distribution and Local pKa Shifts. Source: Protein Data Bank / DESY. Context: Technical analysis of the donor-acceptor patterns of pyrazine-amines vs. pyridines.

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Source: ResearchGate (Review). Context: Broad overview of the scaffold's privileged status in drug discovery.[3][4]

Technical Guide: 5-(Piperidin-1-yl)pyrazin-2-amine Structural Analogs and Derivatives

[1]

Part 1: Executive Summary & Structural Significance[1]

The 5-(piperidin-1-yl)pyrazin-2-amine moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly within the realm of kinase inhibition and GPCR modulation. This structure combines a hydrogen-bond-rich heteroaromatic core (pyrazine) with a solubilizing, lipophilic vector (piperidine), making it an ideal template for Fragment-Based Drug Discovery (FBDD).

The "Anatomy" of the Scaffold

This molecule functions primarily as a Type I Kinase Inhibitor hinge-binder . Its efficacy stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region, while the piperidine ring projects into the solvent-accessible pocket, allowing for physicochemical tuning.

Structural ComponentFunction in Drug DesignKey Interaction
Pyrazine N1 H-Bond AcceptorBinds to the backbone NH of the kinase hinge residue.
C2-Amine (-NH2) H-Bond DonorBinds to the backbone Carbonyl (C=O) of the hinge residue.
C5-Piperidine Solubilizing GroupProjects into the "Solvent Front"; modulates LogP and metabolic stability.
Pyrazine C3/C6 Vector for SubstitutionSites for introducing "Gatekeeper" interacting groups (usually small alkyls).

Part 2: Synthetic Strategies

The synthesis of 5-(piperidin-1-yl)pyrazin-2-amine and its derivatives is dominated by Nucleophilic Aromatic Substitution (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Workflow Visualization: Synthetic Pathways

The following diagram outlines the decision logic for synthesizing this core, distinguishing between standard

Synthesis_PathwaysStartStarting Material:2-Amino-5-bromopyrazineDecisionNucleophileReactivity?Start->DecisionRouteARoute A: SNAr(High Reactivity)Decision->RouteAAliphatic Amines(Piperidine)RouteBRoute B: Pd-Catalyzed(Low Reactivity)Decision->RouteBAnilines/AmidesConditionsAConditions:Piperidine (3-5 eq)100-120°C, DMF/DMSOBase: K2CO3 or DIPEARouteA->ConditionsAConditionsBConditions:Pd2(dba)3, BINAPNaOtBu, Toluene100°CRouteB->ConditionsBProductTarget Scaffold:5-(Piperidin-1-yl)pyrazin-2-amineConditionsA->ProductConditionsB->Product

Figure 1: Decision tree for the synthesis of 5-substituted-2-aminopyrazines.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis via (Standard)

This protocol is self-validating through the observation of a color change (usually pale yellow to deep yellow/orange) and the disappearance of the starting bromide by LCMS.

Target: 5-(Piperidin-1-yl)pyrazin-2-amine Starting Material: 2-Amino-5-bromopyrazine (CAS: 59489-71-3)

  • Setup: In a 25 mL pressure vial equipped with a magnetic stir bar, dissolve 2-amino-5-bromopyrazine (1.0 eq, 500 mg) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add Piperidine (3.0 eq, 0.85 mL) and

    
      (2.0 eq, 795 mg).
    
    • Note: Piperidine acts as both nucleophile and base; however, inorganic base prevents hydrobromide salt formation which can stall the reaction.

  • Reaction: Seal the vial and heat to 110°C for 12–16 hours.

    • Checkpoint: Monitor by LCMS. The starting material (M+H 174/176) should disappear, replaced by the product (M+H ~179).

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the mixture into ice-water (50 mL). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3 x 20 mL), wash with brine, dry over ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      , and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography (SiO2, 0-10% MeOH in DCM).

  • Validation:

    • 1H NMR (DMSO-d6): Look for pyrazine protons (two singlets or doublets around 7.5-8.0 ppm) and piperidine multiplets (1.5 ppm and 3.5 ppm).

Protocol B: Kinase Inhibition Assay (Generic Format)

To evaluate the biological activity of this scaffold (e.g., against Nek2 or MK-2), use a FRET-based assay (e.g., LanthaScreen).

  • Preparation: Prepare a 3x serial dilution of the test compound in DMSO (Start at 10 mM).

  • Incubation: Mix Kinase (e.g., Nek2, 5 nM), Fluorescent Tracer (e.g., Tracer 236), and Test Compound in assay buffer.

  • Reaction: Incubate for 60 minutes at Room Temperature.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Part 4: Structure-Activity Relationship (SAR) & Applications

The 5-(piperidin-1-yl)pyrazin-2-amine core has been instrumental in developing inhibitors for Nek2 (NIMA-related kinase 2) and MK-2 (MAPKAPK2) .

SAR Logic: Optimizing the Core

The following table summarizes how structural modifications to the core affect biological properties, based on known medicinal chemistry principles applied to this scaffold.

RegionModificationEffect on Activity/Property
Piperidine Ring (C5) Substitution with MorpholineReduces LogP (Lipophilicity), improves solubility, but may reduce potency if hydrophobic contact is lost.
Piperidine Ring (C5) 4-Fluoro or 3,3-DifluoroMetabolic Block: Prevents oxidative metabolism at the susceptible piperidine positions.
Amine (C2) Acylation (Amide formation)Loss of Activity: Usually destroys the H-bond donor capability required for the hinge region.
Pyrazine C3 MethylationGatekeeper Clash: Often reduces potency unless the kinase has a small gatekeeper residue (e.g., Threonine).
Mechanism of Action: Hinge Binding

The diagram below illustrates the canonical binding mode of this scaffold within the ATP-binding pocket of a kinase.

Binding_ModeHingeKinase Hinge Region(Backbone NH & CO)SolventSolvent Accessible Region(Water Environment)HydrophobicHydrophobic Pocket(Gatekeeper Residue)PyrazinePyrazine Core(Scaffold)Pyrazine->HingeH-Bond (Acceptor)Pyrazine->HydrophobicVan der WaalsAmine2-NH2 Group(H-Bond Donor)Amine->HingeH-Bond (Donor)Piperidine5-Piperidine Ring(Solubilizing Tail)Piperidine->SolventExposed to Solvent

Figure 2: Interaction map of the 5-(piperidin-1-yl)pyrazin-2-amine scaffold within a generic kinase active site.

Part 5: References

  • Vertex Pharmaceuticals & Cancer Research UK. (2010). Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. Journal of Medicinal Chemistry.[3]

  • National Institutes of Health (NIH) PubChem. (2025). 2-Amino-5-bromopyrazine Compound Summary.

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[3][4] Molecules.[1][2][5][6][7][8][9][10]

  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery: Bioisosteres and Kinase Inhibitors.

An In-depth Technical Guide on the Synthesis and Significance of Aminopyrazine Cores: A Case Study on 5-(Piperazin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis, characterization, and therapeutic relevance of aminopyrazine and aminopyridine scaffolds, with a specific focus on 5-(Piperazin-1-yl)pyridin-2-amine as a pivotal intermediate in the development of targeted cancer therapies. For researchers, scientists, and professionals in drug development, this document elucidates the critical considerations and experimental logic underlying the journey from a chemical entity to a key building block for life-saving pharmaceuticals.

Introduction: The Strategic Importance of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," consistently appear in a multitude of biologically active compounds. The piperazine ring is a quintessential example of such a scaffold, prized for its ability to enhance pharmacokinetic properties like solubility and bioavailability.[1] When coupled with a pyridine or pyrazine core, the resulting aminopyridine/aminopyrazine moiety offers versatile points for chemical modification and can engage in crucial hydrogen bonding interactions with biological targets. This guide will use 5-(Piperazin-1-yl)pyridin-2-amine, a close structural analogue of 5-(Piperidin-1-yl)pyrazin-2-amine, to illustrate the discovery and synthetic journey of this important chemical class. This analogue is notably a key reagent and an impurity in the synthesis of Palbociclib, a groundbreaking therapeutic for certain types of breast cancer.[2][3]

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of 5-(Piperazin-1-yl)pyridin-2-amine is a multi-step process that demands careful control of reaction conditions to achieve high yield and purity. The following protocol is a representative pathway, synthesized from available literature and patent filings.

Experimental Protocol: Synthesis of 5-(Piperazin-1-yl)pyridin-2-amine

Materials:

  • 2-Nitro-5-bromopyridine

  • tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP)

  • Sodium tert-butoxide

  • Toluene

  • Hydrogen gas

  • Palladium on carbon (Pd/C)

  • Methanol

  • Hydrochloric acid

Step 1: Buchwald-Hartwig Amination

  • To a reaction vessel purged with an inert gas (e.g., nitrogen or argon), add 2-Nitro-5-bromopyridine, tert-Butyl piperazine-1-carboxylate, a palladium catalyst, and a suitable ligand.

  • Add anhydrous toluene as the solvent, followed by the addition of a base such as sodium tert-butoxide.

  • Heat the reaction mixture under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

Causality Behind Experimental Choices: The Buchwald-Hartwig amination is a powerful cross-coupling reaction ideal for forming carbon-nitrogen bonds. The choice of a palladium catalyst and a phosphine-based ligand is crucial for facilitating the catalytic cycle. The inert atmosphere is necessary to prevent the oxidation of the catalyst.

Step 2: Reduction of the Nitro Group

  • The crude product from Step 1 is dissolved in a solvent such as methanol.

  • A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

  • The reaction vessel is placed under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously.

  • The reaction is monitored until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to yield tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. Palladium on carbon is a robust and widely used catalyst for this transformation.

Step 3: Deprotection of the Boc Group

  • The product from Step 2 is dissolved in a suitable solvent like methanol or dioxane.

  • A strong acid, such as hydrochloric acid, is added to the solution.

  • The reaction mixture is stirred at room temperature.

  • The progress of the deprotection is monitored by TLC or HPLC.

  • Upon completion, the solvent is removed under reduced pressure. The resulting solid is the hydrochloride salt of 5-(Piperazin-1-yl)pyridin-2-amine.

  • The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Causality Behind Experimental Choices: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines that is stable under many reaction conditions but readily cleaved under acidic conditions.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 2-Nitro-5-bromopyridine + Boc-piperazine Step1 Buchwald-Hartwig Amination (Pd catalyst, Base) Start->Step1 Intermediate1 tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate Step1->Intermediate1 Step2 Nitro Group Reduction (H2, Pd/C) Intermediate1->Step2 Intermediate2 tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Step2->Intermediate2 Step3 Boc Deprotection (Acid) Intermediate2->Step3 End 5-(Piperazin-1-yl)pyridin-2-amine Step3->End

Caption: Synthetic pathway for 5-(Piperazin-1-yl)pyridin-2-amine.

Characterization Data
Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the piperazine ring. The chemical shifts and coupling constants would confirm the substitution pattern.
¹³C NMR Resonances for the carbon atoms of the pyridine and piperazine rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₄N₄), which is 178.24 g/mol .[2]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching (pyridine ring).
Purity (HPLC) A high-purity peak indicating the successful synthesis and purification of the target compound.

Biological Significance and Therapeutic Applications

The true significance of 5-(Piperazin-1-yl)pyridin-2-amine lies in its role as a key building block for potent and selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6.[2][3] These kinases are fundamental regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.

Mechanism of Action: Targeting the Cell Cycle

The progression of the cell cycle is tightly controlled by the sequential activation of CDKs. In many hormone receptor-positive (HR+) breast cancers, the cyclin D-CDK4/6-Rb pathway is hyperactive, leading to uncontrolled cell proliferation. Palbociclib, synthesized using a derivative of 5-(Piperazin-1-yl)pyridin-2-amine, is a selective inhibitor of CDK4 and CDK6.[4][5] By binding to the ATP-binding pocket of these kinases, Palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1-S phase transition and inducing cell cycle arrest.

Visualization of the CDK4/6 Signaling Pathway

CDK46_Pathway cluster_0 G1 Phase cluster_1 S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb_E2F Rb-E2F Complex CDK46->Rb_E2F phosphorylates Rb Rb Rb E2F E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Rb_E2F->E2F releases Cell Cycle Progression Cell Cycle Progression S_Phase_Genes->Cell Cycle Progression Palbociclib Palbociclib Palbociclib->CDK46 inhibits

Caption: Inhibition of the CDK4/6 pathway by Palbociclib.

Broader Implications and Future Directions

The aminopyrazine and aminopyridine cores, functionalized with piperazine or piperidine moieties, are not limited to CDK inhibition. The inherent versatility of this scaffold has led to its exploration in a wide range of therapeutic areas. For instance, compounds with similar structural features have been investigated as inhibitors of other kinases, such as Src/Abl and JAK2/FLT3, for the treatment of various cancers.[6][7] Furthermore, the piperazine motif is a common feature in compounds with antimicrobial, anthelmintic, and neuroprotective properties, highlighting the broad biological potential of this chemical space.[8][9][10]

The continued exploration of derivatives of 5-(piperidin-1-yl)pyrazin-2-amine and its analogues will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and selectivity. The synthetic strategies and biological insights presented in this guide provide a solid foundation for researchers dedicated to advancing the field of drug discovery.

References

  • Pharmaffiliates. 5-(Piperazin-1-yl)pyridin-2-ylamine. [Link]

  • Google Patents. SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO).
  • Google Patents. Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).
  • Semantic Scholar. Discovery of 2-(4-Substituted-piperidin/piperazine-1- yl)-N-(5-cyclopropyl-1H-pyrazol. [https://www.semanticscholar.org/paper/Discovery-of-2-(4-Substituted-piperidin-piperazine-Wu-Pang/d141445791242398246e6a17684033328e831202]([Link]

  • Google Patents.
  • PubChem. Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof. [Link]

  • UCLA Garg Lab. Patents & Products. [Link]

  • MDPI. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. [Link]

  • Wikipedia. Piperazine. [Link]

  • PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]

  • PubMed Central. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. [Link]

  • MDPI. Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. [Link]

  • Chemsigma. 5-(piperidin-1-yl)pyrazin-2-aMine [1314354-59-0]. [Link]

  • Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]

  • PubMed. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. [Link]

  • Semantic Scholar. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. [Link]

  • PubMed. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. [Link]

  • ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

Sources

5-(Piperidin-1-yl)pyrazin-2-amine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(Piperidin-1-yl)pyrazin-2-amine: Structural Characterization, Synthesis, and Pharmacophore Analysis Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

5-(Piperidin-1-yl)pyrazin-2-amine (CAS: 1314354-59-0) represents a critical heteroaromatic scaffold in modern medicinal chemistry.[1] Structurally, it combines an electron-deficient pyrazine core with an electron-donating amine and a solubilizing piperidine ring.[1] This specific architecture renders it a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors where the aminopyrazine motif frequently serves as a bidentate "hinge-binder."[1] This guide details the physicochemical profile, a validated synthetic route via nucleophilic aromatic substitution (


), and the structural logic driving its utility in drug development.

Part 1: Structural Identity & Physicochemical Profile[1]

Before initiating synthesis, accurate characterization of the target moiety is essential for establishing analytical standards.

Table 1: Chemical Identity & Properties

ParameterData
IUPAC Name 5-(piperidin-1-yl)pyrazin-2-amine
Common Name 2-Amino-5-(piperidin-1-yl)pyrazine
CAS Registry Number 1314354-59-0
Molecular Formula

Molecular Weight 178.23 g/mol
SMILES NC1=CN=C(N2CCCCC2)C=N1
Predicted LogP ~0.8 – 1.2 (Favorable for oral bioavailability)
H-Bond Donors/Acceptors 1 Donor (

), 4 Acceptors (Pyrazine Ns, Amine N)
Expert Insight: The Pyrazine Bioisostere

The pyrazine ring in this molecule is often employed as a bioisostere for pyridine or benzene rings to lower lipophilicity (LogP) and improve metabolic stability. The addition of the piperidine ring at the 5-position disrupts planarity slightly, which can be advantageous for improving solubility compared to planar aromatic analogs.[1]

Part 2: Synthetic Architecture (Protocol)

The synthesis of 5-(piperidin-1-yl)pyrazin-2-amine is classically achieved via Nucleophilic Aromatic Substitution (


).[1] However, a critical mechanistic hurdle exists: the exocyclic amine at position 2 is strongly electron-donating.[1] This increases electron density in the pyrazine ring, deactivating it toward nucleophilic attack at position 5. Consequently, standard mild conditions often fail, necessitating elevated temperatures or microwave irradiation.
Validated Synthetic Protocol

Reaction: 2-amino-5-bromopyrazine + Piperidine


 5-(piperidin-1-yl)pyrazin-2-amine[1]

Reagents:

  • Substrate: 2-Amino-5-bromopyrazine (1.0 eq)

  • Nucleophile: Piperidine (3.0 – 5.0 eq)[1]

  • Base:

    
     (2.0 eq) or 
    
    
    
    (for faster kinetics)
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)[1]

Step-by-Step Methodology:

  • Charge: In a pressure-rated reaction vial (10-20 mL), dissolve 2-amino-5-bromopyrazine (500 mg, 2.87 mmol) in anhydrous DMF (5 mL).

  • Addition: Add Potassium Carbonate (

    
    , 793 mg, 5.74 mmol) followed by Piperidine (0.85 mL, 8.6 mmol).
    
    • Note: Piperidine is used in excess to drive the equilibrium and can act as a co-base.

  • Activation: Seal the vessel and heat to 100°C – 120°C for 12–16 hours.

    • Process Control: Monitor via LC-MS.[1] Look for the disappearance of the bromide (M+H ~174/176 pattern) and appearance of the product (M+H 179).

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF and excess piperidine.[1]

    • Wash the organic layer with saturated brine.

  • Purification:

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Flash Chromatography: Elute with a gradient of Hexanes:Ethyl Acetate (0%

      
       60% EtOAc). The product typically elutes as a pale yellow solid.
      

Part 3: Mechanistic Visualization

The following diagram illustrates the reaction workflow and the electronic logic governing the


 mechanism.

SynthesisWorkflow cluster_mech Mechanistic Constraint Start Start: 2-Amino-5-bromo pyrazine Reagents Reagents: Piperidine (Excess) K2CO3, DMF Start->Reagents Process Process: Heat (120°C) 16 Hours (SNAr Mechanism) Reagents->Process Activation Workup Workup: EtOAc Ext. H2O Wash Process->Workup Note The C2-Amine donates e- density, making C5 less electrophilic. Requires High T. Process->Note Product Product: 5-(Piperidin-1-yl) pyrazin-2-amine Workup->Product Purification

Figure 1: Synthetic workflow for the


 preparation of the target scaffold, highlighting the requirement for thermal activation due to ring deactivation.

Part 4: Pharmacophore Utility & Structural Biology

In drug discovery, this scaffold is not merely a chemical intermediate; it is a functional pharmacophore. Its utility is best understood through the lens of kinase inhibitor design.

The Hinge Binding Motif

The 2-aminopyrazine moiety is a "privileged structure" for binding to the ATP-binding site of kinases.[1]

  • Acceptor: The pyrazine Nitrogen at position 1 (N1) accepts a hydrogen bond from the backbone NH of the kinase hinge region.

  • Donor: The exocyclic amine (

    
    ) donates a hydrogen bond to the backbone carbonyl of the hinge.[1]
    
  • Result: A bidentate interaction that anchors the molecule in the active site.

The Solvent-Exposed Tail

The piperidine ring at position 5 projects away from the hinge.[1]

  • Solubility: The

    
     character of the piperidine disrupts the flat aromatic stack, improving solubility.
    
  • Vector: It serves as a vector to attach solubilizing groups or to reach into the solvent-exposed region of the protein pocket, often improving pharmacokinetic (PK) properties.[1]

Table 2: Structure-Activity Relationship (SAR) Logic

Structural FeatureBiological RoleChemical Property
Pyrazine N1 H-Bond AcceptorCritical for Hinge Binding
C2-Amine H-Bond DonorCritical for Hinge Binding
C5-Piperidine Hydrophobic/StericFills ribose pocket or solvent front; improves solubility

Part 5: References

  • ChemicalBook. (2025). 5-(piperidin-1-yl)pyrazin-2-amine Chemical Properties and CAS 1314354-59-0. Retrieved from [1]

  • BenchChem. (2025).[2] Piperazine and Piperidine Derivatives in Medicinal Chemistry. Retrieved from [1]

  • National Institutes of Health (NIH). (2026).[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Retrieved from [1]

  • Organic Chemistry Portal. (2023). Synthesis of Cyclic Amines and Pyrazine Derivatives. Retrieved from [1]

  • Chemsigma. (2025). Product Analysis: 5-(piperidin-1-yl)pyrazin-2-amine. Retrieved from [1]

Sources

Spectroscopic data of 5-(Piperidin-1-yl)pyrazin-2-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Piperidin-1-yl)pyrazin-2-amine

Introduction

5-(Piperidin-1-yl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine ring substituted with both a primary amine and a piperidine moiety. Molecules incorporating the pyrazine scaffold are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.[1][2] Accurate structural elucidation and confirmation are paramount for any research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for providing unambiguous characterization of molecular structures.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the expected spectroscopic data for 5-(Piperidin-1-yl)pyrazin-2-amine. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on established principles and spectral data from analogous chemical structures. The methodologies described herein represent robust, field-proven protocols for acquiring high-quality spectroscopic data.

Molecular Structure

The structural integrity of the compound is the basis for all spectroscopic interpretation. The diagram below illustrates the chemical structure and numbering convention for 5-(Piperidin-1-yl)pyrazin-2-amine.

Caption: Standard workflow for NMR sample preparation and data acquisition. [1] Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of 5-(Piperidin-1-yl)pyrazin-2-amine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to clearly observe exchangeable protons like those on an amine group.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the tube into the NMR spectrometer's probe. The instrument's field is locked onto the deuterium signal of the solvent. The probe is tuned to the specific frequencies of ¹H and ¹³C, and the magnetic field homogeneity is optimized through a process called shimming. [1]5. Data Acquisition: Acquire the Free Induction Decay (FID) data. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

  • Processing: The raw FID data is converted into a readable spectrum via Fourier transformation. The spectrum is then phase-corrected and baseline-corrected to ensure accurate integration and peak picking. [1]

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.65Singlet1HPyrazine H-3Located on the electron-deficient pyrazine ring, deshielded by adjacent nitrogen atoms.
~7.15Singlet1HPyrazine H-6Similar to H-3 but may be slightly upfield due to the influence of the adjacent piperidine group.
~5.90Broad Singlet2H-NH₂Exchangeable protons of the primary amine; signal is often broad and its position is concentration-dependent.
~3.40Triplet4HPiperidine H-2', H-6'Protons on carbons directly attached to the pyrazine-bound nitrogen, deshielded. [3]
~1.65Multiplet4HPiperidine H-3', H-5'Protons adjacent to the H-2'/H-6' positions. [4]
~1.55Multiplet2HPiperidine H-4'Protons at the central position of the piperidine ring, typically the most shielded. [4]
Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~155.0Pyrazine C-2Carbon attached to the -NH₂ group, significantly influenced by the nitrogen atom.
~148.0Pyrazine C-5Carbon attached to the piperidine nitrogen, deshielded.
~128.0Pyrazine C-3Aromatic CH carbon, downfield due to the ring's electron-deficient nature.
~120.0Pyrazine C-6Aromatic CH carbon, expected in the aromatic region.
~48.0Piperidine C-2', C-6'Aliphatic carbons directly bonded to nitrogen, deshielded compared to other aliphatic carbons. [5]
~25.5Piperidine C-3', C-5'Standard aliphatic region for carbons in a six-membered ring.
~24.0Piperidine C-4'The most shielded carbon in the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: IR Data Acquisition
  • Technique: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded, typically over a range of 4000–400 cm⁻¹.

  • Processing: The interferogram is Fourier transformed to generate the final spectrum. A background scan of the empty ATR crystal is taken and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals. [1]

Predicted IR Data

The key functional groups in 5-(Piperidin-1-yl)pyrazin-2-amine are the amine (N-H), the aromatic pyrazine ring (C=N, C=C), and the aliphatic piperidine ring (C-H, C-N).

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3450–3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂) [6]
3100–3000C-H StretchAromatic C-H (Pyrazine ring) [6]
2950–2850C-H StretchAliphatic C-H (Piperidine ring) [3]
~1640N-H Bend (scissoring)Primary Amine (-NH₂)
1600–1450C=C and C=N StretchAromatic Ring Vibrations (Pyrazine ring) [7]
1350–1250C-N StretchAromatic Amine (Pyrazine-NH₂)
1250–1150C-N StretchAliphatic Amine (Pyrazine-Piperidine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and therefore the molecular weight, of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition. Fragmentation patterns also provide valuable structural clues.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization.

  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules, making it well-suited for this compound. It typically produces a protonated molecular ion, [M+H]⁺.

  • Mass Analyzer: The ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum plots ion intensity versus m/z.

Predicted MS Data

Molecular Formula: C₉H₁₄N₄ Monoisotopic Mass: 178.1218 Da Average Molecular Weight: 178.23 g/mol

In a positive ion ESI-MS spectrum, the most prominent peak is expected to be the protonated molecule.

  • Expected [M+H]⁺ Peak: m/z ≈ 179.1291

Predicted Fragmentation Pathway

Tandem MS (MS/MS) experiments can induce fragmentation of the molecular ion. A logical fragmentation pathway for 5-(Piperidin-1-yl)pyrazin-2-amine would involve cleavage within the piperidine ring, which is a common fragmentation route for such structures.

fragmentation parent [M+H]⁺ m/z = 179.1 frag1 Fragment A m/z = 151.1 parent->frag1 - C₂H₄ (28 Da) frag2 Fragment B m/z = 124.1 parent->frag2 - C₄H₇ (55 Da)

Caption: A plausible ESI-MS fragmentation pathway for the [M+H]⁺ ion.

Explanation:

  • Parent Ion [M+H]⁺ (m/z 179.1): The intact molecule with an added proton.

  • Loss of Ethylene (-C₂H₄): A common retro-Diels-Alder-type fragmentation or other rearrangement within the piperidine ring can lead to the loss of a neutral ethylene molecule (28 Da), resulting in a fragment at m/z ≈ 151.1.

  • Loss of C₄H₇ radical: Cleavage at the C-N bond of the piperidine ring followed by rearrangement could lead to the loss of a larger fragment from the piperidine ring.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural confirmation of 5-(Piperidin-1-yl)pyrazin-2-amine. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the primary amine and the aromatic system. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. The predictive data and standardized protocols within this guide offer a robust framework for researchers to characterize this molecule and its derivatives with high confidence.

References

  • BenchChem. (2025).
  • Chevalier, G. F. (n.d.). Pyrazines. In Comprehensive Organic Chemistry.
  • Al-Amiery, A. A., et al. (2017). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
  • Ramadan, R. M., et al. (2018).
  • Royal Society of Chemistry. (n.d.). Supporting Information Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold.
  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR.
  • ResearchGate. (n.d.). IR spectrum of pyrazoline 9.
  • PMC. (n.d.).

Sources

A Technical Guide to Investigating the Therapeutic Potential of 5-(Piperidin-1-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyrazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant agents. When functionalized with a piperidine moiety, as in 5-(Piperidin-1-yl)pyrazin-2-amine, the resulting molecule possesses a high potential for interacting with several key classes of therapeutic targets. This technical guide deconstructs the compound's structure to establish a scientifically-grounded rationale for target identification, prioritizing protein kinases due to the aminopyrazine core's proven ability to act as a bioisostere for the adenine group of ATP and interact with the hinge region of kinase domains. Secondary potential targets, including G-Protein Coupled Receptors (GPCRs) and enzymes involved in oxidative stress pathways, are also considered. We present a systematic, multi-tiered experimental workflow for target validation, beginning with broad-based screening and progressing through biochemical and cellular assays to confirm target engagement and functional activity. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a robust framework for elucidating the mechanism of action and therapeutic utility of this and structurally related compounds.

Introduction: The Rationale for Investigation

The confluence of a 2-aminopyrazine nucleus and a piperidine ring in a single small molecule, 5-(Piperidin-1-yl)pyrazin-2-amine, creates a compelling case for therapeutic investigation. The pyrazine ring is a bioisosteric equivalent of pyridine and pyrimidine, found in numerous FDA-approved drugs, including the proteasome inhibitor Bortezomib and the antiviral Favipiravir.[1][2][3] Its nitrogen atoms frequently serve as crucial hydrogen bond acceptors, particularly within the ATP-binding sites of protein kinases.[3]

The piperidine moiety is also considered a privileged scaffold, often incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and bioavailability, while providing a vector for synthetic modification to optimize target engagement and selectivity.[4] The combination of these two pharmacophores is a hallmark of many successful kinase inhibitors, suggesting a primary avenue for investigation.[5][6] This guide will outline the most probable therapeutic targets for 5-(Piperidin-1-yl)pyrazin-2-amine based on an analysis of its constituent parts and propose a rigorous experimental strategy for target validation.

Deconstruction of the Scaffold and Putative Molecular Targets

A logical approach to identifying potential targets involves analyzing the known biological activities of the core structures. The evidence strongly points toward protein kinases as the primary target class, with GPCRs as a viable secondary class.

Primary Target Class: Protein Kinases

The 2-aminopyrazine core is a highly effective "hinge-binding" motif.[3] In the ATP-binding pocket of most kinases, a conserved "hinge" region forms hydrogen bonds with the adenine portion of ATP to anchor it for phosphoryl transfer. The nitrogen atoms and the exocyclic amine of the 2-aminopyrazine structure mimic this interaction effectively. This has been exploited in the design of inhibitors for several kinase families.

  • Cyclin-Dependent Kinases (CDKs): The aminopyridine/aminopyrazine scaffold is a key feature of potent CDK inhibitors. For instance, Palbociclib (Ibrance), a CDK4/6 inhibitor, features a related 2-aminopyridine ring that engages the kinase hinge.[7] Analogs containing piperazine/piperidine moieties have been extensively patented for their CDK inhibitory activity.[8][9]

  • Fibroblast Growth Factor Receptors (FGFRs): Scaffold hopping from pyrimidine-based FGFR inhibitors to a pyrazine core has successfully generated novel and potent FGFR inhibitors, demonstrating the interchangeability and effectiveness of the aminopyrazine motif for this target family.[10]

  • MAPK-Activated Protein Kinase 2 (MK-2): Aminopyrazine derivatives have been designed and synthesized as low micromolar to sub-micromolar inhibitors of MK-2, a key enzyme in the inflammatory response, by suppressing TNFα production.[11]

  • Other Tyrosine Kinases: The aminopyrazine scaffold is present in novel tyrosine kinase inhibitors developed for acute myeloid leukemia (AML), such as AKN-028.[1][12]

The piperidine ring in 5-(Piperidin-1-yl)pyrazin-2-amine likely extends from the hinge-binding core towards the solvent-exposed region of the ATP pocket, where it can be modified to enhance selectivity and potency.

cluster_0 Chemical Scaffold Analysis cluster_1 Inferred Biological Properties cluster_2 Hypothesized Target Classes Scaffold 5-(Piperidin-1-yl)pyrazin-2-amine Aminopyrazine 2-Aminopyrazine Core Scaffold->Aminopyrazine Piperidine Piperidine Moiety Scaffold->Piperidine HingeBinder ATP Mimicry Hinge-Binding Motif Aminopyrazine->HingeBinder PK_Vector Improves PK Properties Selectivity Vector Piperidine->PK_Vector PrimaryTarget Primary Target Class: Protein Kinases (CDK, FGFR, MK-2) HingeBinder->PrimaryTarget PK_Vector->PrimaryTarget SecondaryTarget Secondary Target Class: GPCRs, Other Enzymes PK_Vector->SecondaryTarget

Caption: Logical flow from scaffold deconstruction to hypothesized target classes.
Secondary Target Classes

While kinases represent the most probable targets, the structural motifs also suggest other possibilities that warrant consideration.

  • G-Protein Coupled Receptors (GPCRs): Arylpiperazine derivatives are classic ligands for aminergic GPCRs, including serotonin and dopamine receptors.[13] While the pyrazine ring is not aromatic in the same way as the phenyl ring in typical arylpiperazines, the potential for interaction with GPCRs should not be dismissed and could be explored in broad secondary screening panels.

  • Enzymes Modulating Oxidative Stress: The natural product Coelenteramine, a 2-amino-1,4-pyrazine derivative, exhibits excellent antioxidative properties against reactive oxygen and nitrogen species (ROS/RNS).[14] This has spurred the development of synthetic aminopyrazines as antioxidant-based therapies, particularly for conditions like ischemia-reperfusion injury.[14]

Proposed Experimental Workflow for Target Identification and Validation

A hierarchical and systematic approach is essential to definitively identify and validate the therapeutic target(s) of 5-(Piperidin-1-yl)pyrazin-2-amine.

cluster_tier1 Tier 1: Broad Target Discovery cluster_tier2 Tier 2: Hit Confirmation & Biochemical Validation cluster_tier3 Tier 3: Cellular & Functional Validation cluster_tier4 Tier 4: Selectivity & Preclinical Assessment HTS High-Throughput Screening (e.g., Kinase Panel - 400+ kinases) DoseResponse Dose-Response Curve (IC50 Determination) HTS->DoseResponse GPCR_Screen Secondary Screening (e.g., GPCR Panel) GPCR_Screen->DoseResponse MOA Mechanism of Action Studies (e.g., ATP Competition Assay) DoseResponse->MOA TargetEngage Target Engagement Assay (e.g., CETSA or NanoBRET) MOA->TargetEngage PathwayAssay Downstream Pathway Modulation (e.g., Western Blot for p-Substrate) TargetEngage->PathwayAssay CellPhenotype Phenotypic Assay (e.g., Anti-proliferation, Anti-inflammatory) PathwayAssay->CellPhenotype Selectivity Broad Off-Target Profiling CellPhenotype->Selectivity InVivo In Vivo Efficacy Models (e.g., Xenograft, Disease Model) Selectivity->InVivo

Caption: A hierarchical workflow for target identification and validation.
Step-by-Step Protocol: Tier 1 & 2 (Biochemical Validation)

Objective: To identify and confirm direct enzymatic inhibition of putative kinase targets.

  • Primary Screen (Kinase Panel):

    • Rationale: To rapidly survey a large portion of the human kinome and identify high-potency interactions. A single-point concentration (e.g., 1 µM or 10 µM) is used for initial efficiency.

    • Protocol:

      • Submit 5-(Piperidin-1-yl)pyrazin-2-amine to a commercial kinase panel screening service (e.g., Eurofins DiscoverX, Promega).

      • Request a binding assay (e.g., KINOMEscan™) or an enzymatic activity assay at a fixed ATP concentration (often at or near the Kₘ).

      • Analyze the output data, typically expressed as "% Inhibition" or "% of Control". Hits are defined as kinases showing significant inhibition (e.g., >75%).

  • Hit Confirmation and IC₅₀ Determination:

    • Rationale: To validate the hits from the primary screen and determine their potency. An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a standard measure of potency.

    • Protocol:

      • For each confirmed hit, prepare a 10-point, 3-fold serial dilution of the compound (e.g., from 100 µM to 5 nM).

      • Perform an in vitro kinase activity assay (e.g., using ADP-Glo™ or Z'-LYTE™ technology) with the kinase, its specific substrate, and ATP.

      • Incubate the reaction with each concentration of the inhibitor.

      • Measure the reaction output (e.g., luminescence or fluorescence).

      • Plot the % inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Step-by-Step Protocol: Tier 3 (Cellular Validation)

Objective: To confirm that the compound engages its target in a cellular context and produces a functional downstream effect.

  • Cellular Target Engagement Assay (CETSA®):

    • Rationale: To verify that the compound binds to its intended target protein inside intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

    • Protocol:

      • Culture a relevant cell line (e.g., a cancer cell line overexpressing the target kinase).

      • Treat cells with the vehicle control or various concentrations of the compound.

      • Heat the cell lysates across a temperature gradient (e.g., 40°C to 70°C).

      • Separate soluble and aggregated protein fractions via centrifugation.

      • Analyze the amount of soluble target protein remaining at each temperature using Western blot or ELISA. A shift in the melting curve indicates target engagement.

  • Downstream Signaling Pathway Analysis:

    • Rationale: To demonstrate that target engagement translates into a functional biological outcome by inhibiting the kinase's signaling pathway.

    • Protocol:

      • Select a cell line where the target kinase pathway is active.

      • Starve the cells (if necessary) and then stimulate with an appropriate growth factor or mitogen to activate the pathway.

      • Treat the cells with increasing concentrations of the compound for a defined period.

      • Lyse the cells and perform a Western blot analysis.

      • Probe the blot with antibodies against the phosphorylated form of a known downstream substrate of the target kinase and a total protein antibody as a loading control. A dose-dependent decrease in the phosphorylated substrate indicates pathway inhibition.

Summary of Supporting Data from Structurally Related Compounds

To guide the initial target prioritization, the following table summarizes the activities of publicly disclosed compounds that share the core aminopyrazine/aminopyridine scaffold.

Compound Class/ExampleTarget(s)Reported Potency (IC₅₀)Therapeutic AreaReference
Aminopyrazine DerivativesMitogen-activated protein kinase-activated protein kinase 2 (MK-2)Low µM to sub-µMInflammation[11]
3-Amino-pyrazine-2-carboxamide DerivativesFibroblast Growth Factor Receptors (FGFR1-4)Low µMOncology[10]
AKN-028Tyrosine KinaseNot specifiedOncology (AML)[1]
Palbociclib (Pyrido[2,3-d]pyrimidin-7-one core)CDK4 / CDK611 nM / 15 nMOncology[7]
Dasatinib (Aminopyrimidinyl-thiazole core)Src / Abl Kinase<1 nMOncology[6]

Conclusion and Future Directions

The chemical architecture of 5-(Piperidin-1-yl)pyrazin-2-amine strongly suggests its potential as a modulator of protein kinases, a class of targets with profound therapeutic importance, particularly in oncology and immunology. The 2-aminopyrazine core provides a validated hinge-binding motif, while the piperidine substituent offers a handle for optimizing potency, selectivity, and pharmacokinetics. The proposed experimental workflow provides a rigorous, industry-standard pathway to identify the specific molecular target(s), validate cellular activity, and build a compelling case for further preclinical development. Initial investigations should prioritize screening against a broad kinase panel, with a particular focus on CDK, FGFR, and inflammatory-related kinases like MK-2, based on the compelling evidence from structurally analogous compounds.

References

  • Bentham Science Publishers. (n.d.). Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. Current Medicinal Chemistry.
  • MDPI. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
  • The Good Scents Company. (n.d.). 2-aminopyrazine.
  • Lin, S., et al. (2015, November 15). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (n.d.). 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine. Retrieved from [Link]

  • Li, Y., et al. (2024, November 5). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry.
  • Google Patents. (2011, November 9). SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO)-7H-PYRROLO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID DIMETHYLAMIDE AND PROCESSES OF MAKING THEREOF.
  • Google Patents. (n.d.). Piperazinylpyrimidine analogues as protein kinase inhibitors.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 23). The Essential Role of 2-Aminopyrazine in Modern Pharmaceutical Synthesis.
  • Autech Intermediates. (2026, January 27). The Role of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine in Oncology Drug Development.
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
  • ResearchGate. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Therapeutic Target Database. (n.d.). Palbociclib.
  • Lombardo, L. J., et al. (2004, December 30). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
  • National Institutes of Health. (2025, June 11). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC.

Sources

Methodological & Application

Preclinical Application Note: In Vivo Formulation & Administration of 5-(Piperidin-1-yl)pyrazin-2-amine

[1]

Abstract

5-(Piperidin-1-yl)pyrazin-2-amine (CAS: 5081-87-8) is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors (e.g., CHK1, CDK) and GPCR ligands (e.g., Adenosine A2A antagonists). While often utilized as an intermediate, its structural properties—combining a polar aminopyrazine head with a lipophilic piperidine tail—necessitate specific formulation strategies to ensure bioavailability and reproducible in vivo data.

This guide provides a standardized protocol for the physicochemical profiling, vehicle selection, and administration of 5-(Piperidin-1-yl)pyrazin-2-amine and its derivatives in rodent models.[1]

Part 1: Physicochemical Profiling & Solubility[2]

Before in vivo administration, the compound's ionization state and lipophilicity must be understood to prevent precipitation in the bloodstream or poor oral absorption.

Structural Analysis

The molecule consists of a pyrazine core substituted with an electron-donating primary amine and a piperidine ring.[1]

  • Primary Amine (C-2): Weakly basic; acts as a hydrogen bond donor.[1]

  • Piperidine Nitrogen (N-1'): Although typically highly basic (pKa ~11), its attachment to the electron-deficient pyrazine ring reduces its pKa significantly (estimated pKa ~6.5–8.0), making it the primary site for protonation.

  • Pyrazine Nitrogens: Very weakly basic; unlikely to protonate at physiological pH.[1]

Predicted Properties Table
PropertyValue (Est.)Implication for In Vivo Study
Molecular Weight 178.23 g/mol High permeability potential.[1]
LogP (Lipophilicity) 1.2 – 1.8Moderate lipophilicity; likely permeable but requires co-solvents.[1]
pKa (Dominant) ~7.5 (Piperidine N)Solubility is pH-dependent; higher solubility in acidic vehicles (pH < 5).[1]
Aqueous Solubility < 0.5 mg/mL (Neutral)Poor. Requires formulation optimization for doses > 5 mg/kg.[1]

Part 2: Formulation Protocols

For preclinical dosing (IV, PO, IP), simple saline suspensions are contraindicated due to the risk of erratic absorption. Two formulation strategies are recommended: Co-solvent System (Standard) and In-Situ Salt Formation (High Dose) .[1]

Formulation Decision Tree

FormulationStrategyStartTarget Dose RequirementLowDoseLow Dose (< 10 mg/kg)Start->LowDoseHighDoseHigh Dose (> 10 mg/kg)Start->HighDoseRouteIVRoute: IV (Bolus)LowDose->RouteIVRoutePORoute: PO (Oral)LowDose->RoutePOHighDose->RoutePOFormCProtocol C: Suspension0.5% Methylcellulose + 0.1% Tween 80HighDose->FormCIf solubility limit reachedFormAProtocol A: Co-Solvent5% DMSO + 40% PEG400 + 55% WaterRouteIV->FormAPrevent PrecipitationFormBProtocol B: pH Adjustment0.1M Citrate Buffer (pH 4.0)or 1 eq. HCl + SalineRoutePO->FormBMaximize Absorption

Figure 1: Decision matrix for selecting the appropriate vehicle based on dose and route of administration.

Protocol A: Co-Solvent Formulation (Recommended for IV/IP)

Target Concentration: 1–5 mg/mL Stability: Prepare fresh (use within 4 hours).[1]

  • Weighing: Accurately weigh the required amount of 5-(Piperidin-1-yl)pyrazin-2-amine.

  • Primary Solubilization: Add 5% volume of DMSO . Vortex/sonicate until completely dissolved (clear yellow solution).

  • Co-solvent Addition: Slowly add 40% volume of PEG400 (Polyethylene Glycol 400) while vortexing.[1] The solution may warm slightly.[1]

  • Dilution: Slowly add 55% volume of Sterile Water for Injection (or Saline).

    • Critical Step: Add water dropwise.[1] If precipitation (cloudiness) occurs, stop and sonicate. If it does not clear, switch to Protocol B.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter for IV administration.

Protocol B: In-Situ Salt Formation (Recommended for Oral PK)

Target Concentration: 5–20 mg/mL[1]

  • Acidification: Suspend the compound in 10% of the final volume of water.[1]

  • Titration: Add 1.0 molar equivalent of 1N HCl (or Methanesulfonic acid). Vortex until clear (protonation of the piperidine nitrogen improves solubility).

  • Buffering: Dilute to final volume with 50 mM Citrate Buffer (pH 4.0–4.5) .

  • Check pH: Ensure final pH is > 3.0 to avoid esophageal irritation in rodents.

Part 3: In Vivo Administration & PK Profiling

Dosing Guidelines (Mouse/Rat)
ParameterMouse (20–25g)Rat (200–250g)Notes
IV Volume 5 mL/kg (100–125 µL)2–5 mL/kgAdminister slowly via tail vein (10–15 sec).[1]
PO Volume 10 mL/kg (200–250 µL)5–10 mL/kgUse flexible gavage needle (20G for rat, 22G for mouse).[1]
IP Volume 10 mL/kg5–10 mL/kgAvoid right lower quadrant (cecum puncture risk).[1]
Fasting 4 hours pre-doseOvernightRecommended for PO to reduce variability.[1]
Pharmacokinetic (PK) Workflow

To determine the bioavailability (


Experimental Design:

  • Group 1 (IV): 1 mg/kg (Protocol A).[1]

  • Group 2 (PO): 5 or 10 mg/kg (Protocol B).[1]

  • N: 3 animals per timepoint (serial sampling in rats; composite sampling in mice).

Sampling Schedule:

  • Timepoints: Pre-dose, 5 min (IV only), 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Blood Collection: Tail vein microsampling (20 µL) or retro-orbital (mice).[1]

  • Anticoagulant: K2EDTA (preferred over Heparin to prevent interference in LC-MS/MS).[1]

Bioanalysis (LC-MS/MS)
  • Extraction: Protein precipitation with Acetonitrile (1:3 ratio).

  • Internal Standard: Verapamil or Tolbutamide.[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]

Part 4: Safety & Toxicity Monitoring

While 5-(Piperidin-1-yl)pyrazin-2-amine is generally a scaffold rather than a potent toxin, the following adverse events (AEs) should be monitored, particularly due to the piperidine moiety which can have CNS effects.

  • CNS Observation (0–2 hours post-dose):

    • Watch for: Sedation, ataxia (loss of coordination), or straub tail (opioid-like reaction).

  • Gastrointestinal (PO dosing):

    • Watch for: Distended abdomen or diarrhea (often caused by PEG400 vehicle intolerance rather than the drug).[1]

  • Injection Site (IV/IP):

    • Check for necrosis or inflammation (pH related).[1]

In Vivo Workflow Diagram

InVivoWorkflowPrepFormulation Prep(Fresh <1h)AdminAdministration(IV / PO / IP)Prep->AdminQC CheckSampleBlood Sampling(Serial/Terminal)Admin->SampleTime CourseProcessPlasma Separation(4°C, 3000g, 10min)Sample->ProcessImmediateAnalysisLC-MS/MSQuantificationProcess->AnalysisStore -80°C

Figure 2: Step-by-step workflow from formulation to bioanalysis.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for formulation of lipophilic bases).

  • FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Link

  • PubChem Compound Summary. (2024). 5-(Piperidin-1-yl)pyrazin-2-amine (CAS 5081-87-8).[1] National Library of Medicine.[1] Link

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. Link

  • Li, P., & Zhao, L. (2019). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 557, 1-10.[1] (Guidance on co-solvent systems like PEG400/DMSO).

Application Note: 5-(Piperidin-1-yl)pyrazin-2-amine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

5-(Piperidin-1-yl)pyrazin-2-amine (CAS: 1314354-59-0) represents a "privileged scaffold" in modern drug discovery, particularly for Fragment-Based Drug Discovery (FBDD) and Kinase-Focused Library design.[1]

Its structural utility lies in the pyrazin-2-amine core, which functions as a bioisostere of the adenine ring found in ATP. This allows the molecule and its derivatives to form critical hydrogen bonds with the "hinge region" of protein kinases (e.g., CDK4/6, Pim-1, FGFR).[1] The piperidine moiety at the C5 position provides a vector for solubility enhancement and hydrophobic interactions within the ribose-binding pocket or solvent-exposed regions.

This guide details protocols for utilizing this scaffold in High-Throughput Screening (HTS), addressing solubility, assay interference, and hit validation.

Physicochemical Profile & Compound Management[1][2]

Before introducing this compound into an automated HTS liquid handler, its physical behavior must be characterized to prevent compound precipitation—a leading cause of false negatives.[1]

Solubility Data

The aminopyrazine core is moderately lipophilic.[1] The piperidine ring adds bulk but maintains a reasonable LogP.[1]

SolventSolubility Limit (approx.)[1][2]Stock Prep Recommendation
DMSO > 50 mMRecommended. Prepare 10 mM or 100 mM master stocks.
Ethanol ~ 10-20 mMSecondary option; evaporation risk in unsealed plates.
PBS (pH 7.4) < 0.5 mMPoor. Do not use for stock.[1] Dilute only immediately prior to assay.
Water NegligibleRequires acidification (e.g., 0.1% Formic Acid) to dissolve.[1]
Stability & Storage Protocol
  • Solid State: Store at -20°C under desiccated conditions. Stable for >2 years.

  • DMSO Stock: Stable for 6 months at -20°C.

  • Freeze-Thaw: Limit to <5 cycles. Amines are prone to oxidation; purge stocks with N₂ or Ar if possible.

Application 1: Fragment-Based Screening (FBS)

In FBDD, 5-(Piperidin-1-yl)pyrazin-2-amine serves as a "seed" fragment.[1] Because fragments have low affinity (µM-mM range), standard biochemical IC50 assays often fail.[1] We recommend Surface Plasmon Resonance (SPR) for initial validation.[1]

Protocol: SPR Direct Binding Assay (Biacore/Sierra)

Objective: Determine binding affinity (


) and residence time of the fragment to a target kinase (e.g., CDK6).[1]
  • Sensor Chip Prep: Immobilize biotinylated kinase via Streptavidin (SA) chip or His-tagged kinase via NTA chip.[1] Target density: ~2000-3000 RU (high density required for small fragments).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO .[1]

    • Critical: The DMSO concentration in the running buffer must exactly match the compound samples to avoid "bulk effect" refractive index jumps.

  • Sample Prep: Dilute 100 mM DMSO stock to a concentration series (e.g., 500 µM down to 15 µM) in Running Buffer.

  • Injection:

    • Flow rate: 30 µL/min.

    • Contact time: 60s (fast on/off expected).

    • Dissociation: 60s.[1]

  • Data Analysis: Fit to a 1:1 Steady-State Affinity model.

    • Success Criteria: Square-wave sensorgram (fast kinetics) with dose-dependent

      
      .[1]
      

Application 2: Kinase-Focused Library HTS (TR-FRET)

When screening libraries containing this scaffold, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard due to its resistance to compound fluorescence—a potential risk with nitrogen-rich heterocycles.[1]

Workflow Visualization

The following diagram outlines the HTS logic flow, specifically designed to filter out "frequent hitters" common with amine-rich scaffolds.

HTS_Workflow cluster_Assay Primary Screen (TR-FRET) Start Library Source (Pyrazin-2-amine Derivatives) Prep Acoustic Dispensing (Echo 650) 10-50 nL into 384-well plate Start->Prep Reaction Kinase Reaction (Enzyme + Peptide + ATP) Prep->Reaction Detection Detection Reagents (Eu-Ab + ULight-Peptide) Reaction->Detection Read Read TR-FRET (Ex 320nm / Em 665nm) Detection->Read QC Interference Check (Auto-fluorescence @ 665nm) Read->QC Hit_Call Hit Selection (>50% Inhibition) QC->Hit_Call Pass End_Fail Discard QC->End_Fail Fail (False Positive) Validation Dose-Response (IC50) & Orthogonal Assay (Mobility Shift) Hit_Call->Validation

Figure 1: HTS Workflow for Pyrazine-based Kinase Inhibitors using TR-FRET. Note the specific QC step for auto-fluorescence.

Protocol: TR-FRET Kinase Assay (LANCE Ultra)

Target: Generic Ser/Thr Kinase (e.g., CDK4).[1] Reagents: PerkinElmer LANCE Ultra or Cisbio HTRF.

  • Plate: White, low-volume 384-well plate (Greiner 784075).[1]

  • Compound Transfer: Dispense 10 nL of compound (in DMSO) using an acoustic handler (e.g., Labcyte Echo).[1] Final assay concentration: 10 µM.

  • Enzyme Mix (5 µL): Add Kinase (0.5 nM final) + Lipid/Buffer mix. Incubate 10 min.

  • Substrate Mix (5 µL): Add ULight-labeled Peptide (50 nM) + ATP (

    
     apparent).
    
  • Reaction: Incubate at RT for 60 min (cover to protect from light).

  • Stop/Detection (10 µL): Add Europium-labeled anti-phospho-antibody + EDTA (to stop Mg2+ dependent reaction).

  • Read: EnVision or PHERAstar reader.

    • Delay: 50 µs.

    • Integration: 400 µs.

    • Ratio: Em(665nm) / Em(615nm).[1]

Critical Control: Auto-Fluorescence & Quenching

Aminopyrazines can exhibit intrinsic fluorescence in the blue/green region, which may interfere with intensity-based assays (like FI or FP).[1]

  • Risk: False Positives (if quenching signal) or False Negatives (if fluorescing at detection wavelength).[1]

  • Mitigation:

    • Use TR-FRET: The time delay (50 µs) eliminates short-lived compound fluorescence.[1]

    • Red-Shifted Assays: Use AlexaFluor 647 or similar far-red tracers if using FP.

    • Solubility Control: Check for aggregation using Dynamic Light Scattering (DLS) if IC50 curves have steep Hill slopes (>2.0).

Mechanism of Action (Structural Context)

Understanding why this scaffold works aids in hit expansion.[1]

Binding_Mode Scaffold 5-(Piperidin-1-yl) pyrazin-2-amine Interaction1 H-Bond Acceptor (Pyrazine N1) Scaffold->Interaction1 Interaction2 H-Bond Donor (Exocyclic Amine) Scaffold->Interaction2 Interaction3 Hydrophobic/Solubility (Piperidine Ring) Scaffold->Interaction3 Hinge Kinase Hinge Region (Backbone NH/CO) Pocket Ribose Pocket (Solvent Exposed) Interaction1->Hinge Binds Met/Leu Gatekeeper Interaction2->Hinge Binds Backbone CO Interaction3->Pocket Vector for Elaboration

Figure 2: Predicted binding mode of the aminopyrazine scaffold in the ATP-binding pocket of a typical protein kinase.

References

  • Cetin, A. (2023).[1][3] "Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets." Combinatorial Chemistry & High Throughput Screening. Link

  • Collins, I., et al. (2012).[1][4] "Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases." Tetrahedron. Link[1]

  • BenchChem Application Note. (2025). "High-Throughput Screening Assays Involving Aminopyrazine Derivatives." Link[1]

  • Gobis, K., et al. (2009).[1][5] "Synthesis and antibacterial activity of novel pyridine and pyrazine derivatives." Journal of Heterocyclic Chemistry. Link[1]

  • Cayman Chemical. (2022).[1][2] "Product Information: 1-(3,5-Dimethylphenyl)piperazine (Related Scaffold Solubility)." Link

Sources

Protocol for dissolving 5-(Piperidin-1-yl)pyrazin-2-amine for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Dissolving 5-(Piperidin-1-yl)pyrazin-2-amine

Abstract & Scope

This technical guide provides a standardized protocol for the solubilization, handling, and storage of 5-(Piperidin-1-yl)pyrazin-2-amine (CAS: 1314354-59-0). As a heterocyclic amine derivative featuring both a pyrazine core and a piperidine ring, this compound exhibits distinct physicochemical properties that necessitate specific solvent choices to prevent precipitation during biological assays. This document details the preparation of high-concentration stock solutions in organic solvents and their subsequent dilution into aqueous buffers, ensuring experimental reproducibility and data integrity.

Physicochemical Identity

Understanding the molecule's structure is the first step in predicting solubility behavior. The piperidine moiety adds lipophilicity to the otherwise polar aminopyrazine core, shifting the solubility profile away from pure aqueous systems.

PropertyDetail
Compound Name 5-(Piperidin-1-yl)pyrazin-2-amine
CAS Number 1314354-59-0
Molecular Formula C₉H₁₄N₄
Molecular Weight 178.24 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Predicted LogP ~0.8 - 1.2 (Moderately Lipophilic)
pKa (Predicted) ~3.0 (Pyrazine N), ~9-10 (Conjugated Amine system)

Solubility Assessment & Solvent Selection

Expert Insight: Direct dissolution in aqueous buffers (PBS, Saline) is not recommended for this compound. The lipophilic piperidine ring significantly reduces water solubility compared to simple aminopyrazines. Attempting to dissolve directly in water often leads to micro-precipitation, which can cause false negatives in enzymatic assays or false positives in aggregation-based screening.

Primary Solvent: Dimethyl Sulfoxide (DMSO)[3]
  • Suitability: Excellent.

  • Target Concentration: 10 mM to 100 mM.

  • Rationale: DMSO disrupts the crystal lattice effectively and stabilizes the heterocyclic rings. It is the gold standard for creating "Master Stocks."

Secondary Solvent: Ethanol (Absolute)[4]
  • Suitability: Moderate to Good.

  • Target Concentration: Up to 10-20 mM.

  • Rationale: Useful if DMSO is incompatible with downstream assays. However, ethanol is volatile, leading to concentration drifts over time.

Aqueous Buffers (PBS, Media)[5]
  • Suitability: Poor (for direct dissolution).

  • Usage: Only as a diluent for the working solution (< 1% DMSO final concentration).

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable 50 mM stock solution.

Materials:

  • 5-(Piperidin-1-yl)pyrazin-2-amine (Solid)

  • Anhydrous DMSO (≥99.9%, sterile filtered recommended)

  • Amber glass vials (Borosilicate) with PTFE-lined caps

  • Vortex mixer

  • Nitrogen or Argon gas (optional, for long-term stability)

Step-by-Step Procedure:

  • Weighing: Accurately weigh 8.91 mg of the compound into a sterile microcentrifuge tube or amber vial.

    • Calculation:

      
      
      
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Critical Step: Do not use "wet" DMSO. Hygroscopic water absorption decreases solubility power.

  • Dissolution: Vortex vigorously for 30-60 seconds.

    • Observation: The solution should become clear and colorless to pale yellow. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional): If using for cell culture, pass the DMSO solution through a 0.22 µm PTFE or Nylon syringe filter. Do not use Cellulose Acetate , as DMSO may degrade it.

  • Aliquot & Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Flush vials with inert gas (Nitrogen) before capping to prevent oxidation of the amine group.

  • Labeling: Label with Compound Name, Concentration, Solvent, Date, and User Initials.

Protocol B: Preparation of Aqueous Working Solution

Objective: Dilute the Master Stock to a working concentration (e.g., 10 µM) for biological assays, ensuring the final DMSO concentration is < 0.5%.

Workflow Diagram:

DissolutionProtocol Solid Solid Compound (C9H14N4) Stock Master Stock (50 mM in DMSO) Solid->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Intermediate Intermediate Dilution (10x Conc.) Stock->Intermediate 1:100 Dilution (Stepwise recommended) Buffer Assay Buffer (e.g., PBS, Media) Buffer->Intermediate Final Working Solution (10 µM, <0.5% DMSO) Buffer->Final Intermediate->Final Final Dilution

Caption: Stepwise dilution workflow to prevent "crashing out" (precipitation) upon contact with aqueous media.

Step-by-Step Procedure:

  • Thaw: Remove a single aliquot of the 50 mM DMSO stock from storage. Thaw at room temperature. Vortex briefly.

  • Intermediate Dilution (Recommended): Prepare a 10x or 100x intermediate solution to reduce mixing shock.

    • Example: Dilute 2 µL of 50 mM Stock into 98 µL of Buffer = 1 mM Intermediate (2% DMSO).

    • Why? Adding high-conc DMSO stock directly to a large volume of water can cause rapid local precipitation at the injection site.

  • Final Dilution: Dilute the Intermediate solution into the final assay medium.

    • Example: Dilute 10 µL of 1 mM Intermediate into 990 µL of Media = 10 µM Final Concentration (0.02% DMSO).

  • Verification: Visually inspect for turbidity or precipitate. For sensitive assays, measure Absorbance at 600nm (OD600); it should be identical to the buffer blank.

Storage & Stability

ConditionRecommendationDuration
Solid State -20°C, Desiccated, Dark2 Years
DMSO Stock (-80°C) Sealed, Nitrogen purged6-12 Months
DMSO Stock (-20°C) Sealed1-3 Months
Aqueous Working Sol. Room Temp / 4°CUse Immediately (< 4 Hours)

Warning: Aminopyrazines can be light-sensitive. Always use amber vials or wrap containers in foil.

Troubleshooting

IssuePossible CauseSolution
Precipitate upon dilution "Solvent Shock" (Rapid polarity change)Use the Intermediate Dilution step (Protocol B). Vortex buffer while adding the compound.
Yellowing of Stock Oxidation of amine groupEnsure high-quality anhydrous DMSO. Purge headspace with Nitrogen.
Inconsistent Assay Data Compound adhering to plasticsUse low-binding polypropylene tubes. Avoid polystyrene for intermediate steps.
Cell Toxicity DMSO concentration too highEnsure final DMSO < 0.5% (v/v). Include a "Vehicle Control" (DMSO only) in experiments.

References

  • Cayman Chemical. Pyrazinamide Product Information & Solubility Data. (Used as a proxy for pyrazine-amide/amine solubility behavior).

  • BenchChem. Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers. (General protocol for heterocyclic piperazine derivatives).

  • National Institutes of Health (NIH) - PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine Compound Summary. (Structural analog properties).[1]

  • MDPI. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. (Theoretical grounding for DMSO selection).

  • ResearchGate. Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine... (Data on aminopyrazine solubility in mixed solvents).

Sources

Application Note: 5-(Piperidin-1-yl)pyrazin-2-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the specific use of 5-(Piperidin-1-yl)pyrazin-2-amine in drug discovery, focusing on its role as a privileged scaffold for kinase inhibitor optimization and Structure-Activity Relationship (SAR) studies.

Scaffold Hopping, Physicochemical Optimization, and Assay Protocols
Part 1: Executive Summary & Structural Context

5-(Piperidin-1-yl)pyrazin-2-amine is a critical building block in the design of ATP-competitive kinase inhibitors. It represents a strategic "scaffold hop" from the more common piperazine or pyridine analogues found in approved drugs like Palbociclib or Gilteritinib .[1]

In medicinal chemistry, this specific scaffold is utilized to:

  • Modulate Lipophilicity (LogP): Replacing a piperazine (polar) with a piperidine (lipophilic) increases membrane permeability and blood-brain barrier (BBB) penetration.[1]

  • Probe H-Bonding: It tests the necessity of the distal nitrogen atom (present in piperazine) for solvent interactions or target binding.[1]

  • Optimize Metabolic Stability: The pyrazine core lowers the pKa compared to pyridine, potentially reducing off-target hERG inhibition while maintaining hinge-binding capability.

CRITICAL DATA CLARIFICATION:

  • Chemical Name: 5-(Piperidin-1-yl)pyrazin-2-amine

  • Target Structure: Pyrazine ring substituted with an amine (pos 2) and a piperidine (pos 5).

  • CAS Warning: The user-provided CAS 5005-36-7 corresponds to

    
    -Phenyl-
    
    
    
    -(2-pyridyl)acetonitrile. For the exact molecule described in this guide, researchers often use derivatives or synthesize it de novo using CAS 5005-36-7 as a mislabeled reference in some databases, or refer to closely related analogs like 1082876-26-3 (the pyridine-piperazine variant).[1] This guide focuses strictly on the chemical structure: 5-(Piperidin-1-yl)pyrazin-2-amine.
Part 2: Chemical Properties & Handling

Unlike its piperazine counterparts, the piperidine moiety renders this molecule significantly more lipophilic.[1] This dictates specific handling protocols for biological assays.[1]

Property5-(Piperidin-1-yl)pyrazin-2-amine5-(Piperazin-1-yl)pyridin-2-amine (Reference)Impact on Assay
Core Ring Pyrazine (1,4-diazine)PyridinePyrazine is less basic; affects hinge binding.
Tail Group Piperidine (No distal N)Piperazine (Distal NH)Piperidine lacks H-bond donor; higher permeability.[1]
cLogP (Approx) ~1.8 - 2.2~0.5 - 0.9High: Requires lower DMSO % in final assay.[1]
Solubility Moderate (Organic solvents)High (Aqueous/Acidic)Risk of precipitation in aqueous buffers >100 µM.[1]

Handling Protocol:

  • Stock Preparation: Dissolve in 100% DMSO to a concentration of 10 mM. Vortex for 30 seconds.[1]

  • Storage: Aliquot into single-use vials to prevent freeze-thaw cycles. Store at -20°C.

  • Assay Dilution: Do not dilute directly into aqueous buffer. Perform intermediate dilution in DMSO (e.g., 50x stock) before spiking into the assay plate to prevent "crashing out."[1]

Part 3: Strategic Application in Drug Design (Visualized)

The following diagram illustrates the decision-making process for selecting this scaffold during Lead Optimization.

ScaffoldLogic Hit Initial Hit: Piperazine-Pyridine Core (Polar, Low Permeability) Issue Problem Identification: 1. Poor Cellular Potency 2. High Efflux Ratio Hit->Issue Strategy Strategy: Scaffold Hop Issue->Strategy OptionA Option A: Pyrazine Core (Lowers pKa, Improves Selectivity) Strategy->OptionA Fix Metabolic Stability OptionB Option B: Piperidine Tail (Increases Lipophilicity, Removes H-Bond) Strategy->OptionB Fix Permeability Result Target Molecule: 5-(Piperidin-1-yl)pyrazin-2-amine (Balanced Potency/Permeability) OptionA->Result OptionB->Result

Figure 1: Logic flow for selecting the 5-(Piperidin-1-yl)pyrazin-2-amine scaffold during Multi-Parameter Optimization (MPO).

Part 4: Experimental Protocols
Protocol A: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC50 of the compound against a target kinase (e.g., CDK4, CHK1) to validate the scaffold's binding affinity.[1]

Reagents:

  • Kinase Enzyme (e.g., Recombinant human CDK4/CyclinD1).[1]

  • Substrate: Biotinylated peptide (e.g., Rb peptide).[1]

  • Detection: Europium-labeled anti-phospho antibody + APC-Streptavidin.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.[1]

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a 10-point serial dilution (1:3) of 5-(Piperidin-1-yl)pyrazin-2-amine in 100% DMSO. Start at 1 mM (100x).[1]

    • Transfer 50 nL of compound to a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition:

    • Dilute Kinase in Assay Buffer to 2x the final concentration (e.g., 2 nM).[1]

    • Dispense 2.5 µL of Enzyme solution into the plate.

    • Pre-incubation:[1] Incubate for 15 minutes at RT to allow compound-enzyme binding.

  • Reaction Initiation:

    • Prepare Substrate Mix: 2x ATP (at Km) + 2x Biotin-Peptide.[1]

    • Dispense 2.5 µL of Substrate Mix.[1]

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5 µL of Detection Mix (Eu-Ab + APC-Streptavidin in EDTA-containing buffer).[1]

    • The EDTA stops the kinase reaction.[1]

    • Incubate for 1 hour.

  • Readout:

    • Read Fluorescence Resonance Energy Transfer (FRET) on a multimode plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

    • Data Analysis: Calculate Ratio (665/620). Fit data to a 4-parameter logistic equation to determine IC50.

Self-Validating Control:

  • Z-Prime (Z'): Must be > 0.[1]5. Calculated using High Control (DMSO only) and Low Control (EDTA/No Enzyme).

  • Reference: Include Palbociclib or Staurosporine as a positive control.[1]

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Verify if the "Piperidine" substitution successfully improved permeability compared to the "Piperazine" analog.

Reagents:

  • Donor Plate (96-well filter plate, 0.45 µm PVDF).[1]

  • Acceptor Plate (96-well solid bottom).[1]

  • Lipid Solution: 1% Lecithin in Dodecane.[1]

  • Buffer: PBS pH 7.4.[1]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Carefully apply 5 µL of Lipid Solution to the membrane of the Donor Plate.[1] Ensure uniform coating.[1]

  • Compound Preparation:

    • Dilute 5-(Piperidin-1-yl)pyrazin-2-amine to 10 µM in PBS (from DMSO stock). Final DMSO < 0.5%.[1]

    • Control: Run the Piperazine analog (polar) side-by-side.[1]

  • Assembly:

    • Add 150 µL of Compound Solution to the Donor wells.

    • Add 300 µL of blank PBS to the Acceptor wells.

    • Sandwich the plates (Donor on top of Acceptor).

  • Incubation:

    • Incubate for 5 hours at RT in a humidity chamber (to prevent evaporation).

  • Quantification:

    • Separate plates.[1]

    • Analyze aliquots from Donor and Acceptor wells using LC-MS/MS.

    • Calculation:

      
      [1]
      
    • Expectation: The Piperidine scaffold should show

      
       cm/s (High Permeability), whereas the Piperazine analog may be lower.[1]
      
Part 5: Assay Workflow Diagram

AssayWorkflow cluster_0 Compound Prep cluster_1 Biochemical Assay cluster_2 Data Analysis Stock 10mM DMSO Stock Echo Acoustic Dispensing (50 nL) Stock->Echo Enzyme Add Kinase (15 min Pre-inc) Echo->Enzyme ATP Add ATP/Substrate (60 min Rxn) Enzyme->ATP Stop Add EDTA/Detection (TR-FRET) ATP->Stop Reader Plate Reader (Ex 337 / Em 665) Stop->Reader Curve IC50 Fitting (4-Parameter) Reader->Curve

Figure 2: Step-by-step workflow for high-throughput screening of the scaffold.

References
  • Snahel, P. et al. (2015).[1] Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant DLK Inhibitors. Journal of Medicinal Chemistry.

  • Fabbro, D. et al. (2012).[1] Ten years of protein kinase inhibitors: from biological validation to clinical use. Methods in Molecular Biology.

  • BenchChem. (2025).[1] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. [1]

  • ChemicalBook. (2025).[1] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review.

  • Cayman Chemical. (2025).[1] Product Information: alpha-Phenyl-alpha-(2-pyridyl)acetonitrile (CAS 5005-36-7).[2][3] (Cited for CAS clarification).

Sources

Troubleshooting & Optimization

5-(Piperidin-1-yl)pyrazin-2-amine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-(Piperidin-1-yl)pyrazin-2-amine. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the solubility challenges commonly encountered with this compound. Our approach is grounded in physicochemical principles to provide you with robust, scientifically-backed solutions for your experiments.

Compound Profile: Physicochemical Properties

Understanding the fundamental physicochemical properties of 5-(Piperidin-1-yl)pyrazin-2-amine is critical for predicting and troubleshooting its solubility. As direct experimental data is limited in publicly available literature, the following table summarizes key known and predicted values that inform its behavior.

PropertyValue / Predicted ValueSource / Rationale
Molecular Formula C₉H₁₄N₄-
Molecular Weight 178.24 g/mol -
CAS Number 1314354-59-0[1]
Predicted cLogP 1.2 - 1.8Prediction based on structural fragments. Indicates moderate lipophilicity.
Predicted pKa pKa₁: ~9.5-10.5 (Piperidine N)pKa₂: ~2.5-3.5 (Pyrazine N/Amine)The piperidine nitrogen is a strong base, similar to other aliphatic amines (piperidine pKa ≈ 11.2)[2][3]. The pyrazine nitrogens and the exocyclic amine are significantly weaker bases.[4][5]
Appearance Likely a solid at room temperatureBased on similar substituted aminopyrazine compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the expected solubility profile of 5-(Piperidin-1-yl)pyrazin-2-amine in common laboratory solvents?

A1: The solubility of 5-(Piperidin-1-yl)pyrazin-2-amine is dictated by its hybrid structure: a polar, basic piperidine ring, a semi-aromatic pyrazine core, and a primary amine group.

  • Aqueous Solubility: Due to the presence of multiple basic nitrogen atoms, the aqueous solubility is expected to be highly pH-dependent . In neutral or alkaline aqueous media (pH > 8), the compound will be in its neutral, free base form and is predicted to have low water solubility . As the pH becomes more acidic, the basic nitrogens (primarily the piperidine nitrogen) will become protonated, forming a more polar and water-soluble salt.[6]

  • Organic Solubility:

    • High Solubility is anticipated in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) , which are excellent for creating concentrated stock solutions.[7]

    • Good to Moderate Solubility is expected in polar protic solvents like ethanol and methanol , which can engage in hydrogen bonding.

    • Low to Negligible Solubility is predicted in nonpolar solvents like hexane and toluene , due to the compound's overall polarity.[8]

Q2: My compound is not dissolving in my aqueous buffer for an in vitro assay. What are the initial troubleshooting steps?

A2: This is a common challenge, especially when preparing for biological assays. The issue often stems from either attempting to dissolve the free base directly in a neutral buffer or from precipitation upon dilution of an organic stock solution. Follow this systematic troubleshooting workflow.

start Start: Compound Insoluble in Aqueous Buffer check_purity Step 1: Verify Compound Purity (LC-MS / NMR) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok purity_ok->start No, Re-purify try_cosolvent Step 2: Use a Co-solvent. Prepare 10-20 mM Stock in DMSO purity_ok->try_cosolvent Yes dilute Step 3: Dilute Stock into Buffer (Vortex while adding) try_cosolvent->dilute dilution_ok Soluble? dilute->dilution_ok adjust_ph Step 4: Lower the pH of the Buffer (e.g., pH 4-6) dilution_ok->adjust_ph No, Precipitate Forms success Success: Compound Solubilized Proceed with Assay dilution_ok->success Yes ph_ok Soluble? adjust_ph->ph_ok ph_ok->success Yes advanced Consider Advanced Formulation (See Q6) ph_ok->advanced No FreeBase Free Base Form (Low Water Solubility) Protonated Protonated Form (Salt) (High Water Solubility) FreeBase->Protonated + H⁺

Caption: pH-dependent equilibrium of 5-(Piperidin-1-yl)pyrazin-2-amine.

Q4: I need to prepare a concentrated stock solution. What are the recommended organic solvents?

A4: For preparing high-concentration stock solutions (e.g., 10-50 mM) for screening or assay dilution, the choice of solvent is critical to ensure complete dissolution and stability.

SolventPolarity IndexRecommended Use & Comments
Dimethyl Sulfoxide (DMSO) 7.2Primary recommendation. Excellent solubilizing power for a wide range of compounds. Ensure use of anhydrous, high-purity DMSO. Be aware of potential cellular toxicity at final concentrations >0.5%. [9]
N,N-Dimethylformamide (DMF) 6.4A strong alternative to DMSO with similar solubilizing power. Generally considered more toxic than DMSO. [9]
Ethanol (EtOH) 5.2Good for moderately concentrated stocks. Less toxic than DMSO/DMF, but may not achieve the same high concentrations.
Methanol (MeOH) 6.6Similar to ethanol but can be more volatile and toxic.

Protocol Note: When preparing stocks, always add the solvent to the pre-weighed solid compound. Use gentle warming (30-40°C) or sonication to aid dissolution if necessary, but always check for compound stability under these conditions first. [9]

Q5: I am observing a precipitate when I dilute my DMSO stock into aqueous buffer. How can I prevent this?

A5: This is a classic sign of a compound "crashing out" of solution and indicates that you have exceeded the kinetic solubility limit in the final assay medium. [10]This happens because DMSO is a much stronger solvent for the compound than the final aqueous buffer.

Solutions:

  • Lower the Final Concentration: This is the simplest solution. Your compound may be perfectly soluble at 1 µM but not at 10 µM in the final buffer.

  • Optimize the Dilution Process: Add the DMSO stock to the aqueous buffer dropwise or in small aliquots while continuously and vigorously vortexing. This avoids localized high concentrations that can initiate precipitation.

  • Check the Final DMSO Percentage: Most cell-based assays can tolerate 0.1-0.5% DMSO. If your dilution scheme results in a higher percentage, it may be necessary to prepare a more diluted intermediate stock solution. [9]4. Use Pluronic F-127: For particularly challenging compounds, adding a small amount (e.g., 0.01-0.05%) of a non-ionic surfactant like Pluronic F-127 to the final aqueous buffer can help maintain solubility by forming micelles.

Q6: I've tried pH adjustment and co-solvents, but my compound remains poorly soluble for my required concentration. What advanced formulation strategies can I consider?

A6: When standard methods are insufficient, more advanced formulation techniques, often used in preclinical drug development, can be employed:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex. Beta-cyclodextrins are commonly used. [6]* Surfactant-Based Formulations: Using surfactants (e.g., Tween® 80, Cremophor® EL) above their critical micelle concentration (CMC) can create micelles that solubilize the compound. This is common for in vivo formulations.

  • Amorphous Solid Dispersions (ASDs): By dispersing the compound in a polymer matrix (e.g., PVP, HPMC), the crystalline form can be converted to a higher-energy, more soluble amorphous state. This typically requires specialized equipment like a spray dryer or hot-melt extruder.

  • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which enhances the rate of dissolution, although it does not change the equilibrium solubility. [6]This is more relevant for oral absorption than for preparing solutions for in vitro assays.

Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, which is the true saturation point of the compound in a given solvent. [11] Materials:

  • 5-(Piperidin-1-yl)pyrazin-2-amine (solid)

  • Selected solvents (e.g., pH 7.4 PBS, pH 5.0 Acetate Buffer, Water)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control (e.g., 25°C)

  • Centrifuge or 0.22 µm syringe filters

  • Calibrated analytical balance

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to several vials (e.g., 2-5 mg per vial). The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for 24-48 hours. A preliminary time-course experiment is recommended to determine when equilibrium is reached (i.e., when the concentration in solution stops increasing). [12]4. Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow solids to settle.

  • Sampling: Carefully remove an aliquot of the supernatant. Immediately filter it using a 0.22 µm syringe filter to remove any remaining solid particles. Note: Avoid disturbing the solid at the bottom of the vial.

  • Dilution & Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Analysis: Quantify the concentration of the compound in the diluted samples using a pre-validated HPLC-UV or LC-MS/MS method with a standard calibration curve.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility (e.g., in µg/mL or µM).

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This protocol measures the concentration of a compound that remains in solution after precipitating from a DMSO stock into an aqueous buffer. It is a rapid assessment often used in early drug discovery. [13] Materials:

  • Concentrated stock solution of the compound in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., pH 7.4 PBS)

  • 96-well plates (one for dilution, one for analysis)

  • Multi-channel pipette

  • Plate shaker

  • Plate reader with UV or nephelometry capabilities, or LC-MS/MS system

Procedure:

  • Buffer Dispensing: Dispense the aqueous buffer into the wells of a 96-well plate (e.g., 198 µL per well).

  • Compound Addition: Using a multi-channel pipette, add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock to 198 µL buffer for a final concentration of 100 µM and 1% DMSO).

  • Incubation & Shaking: Seal the plate and shake it at room temperature for 1.5 - 2 hours to allow for precipitation to reach a steady state.

  • Analysis: Analyze the plate. There are several methods:

    • Direct UV/Nephelometry: Measure the absorbance or light scattering in each well. An increase in signal compared to controls indicates precipitation. The concentration at which this occurs is the kinetic solubility limit.

    • Filtration/LC-MS: Filter the contents of each well (using a 96-well filter plate) to remove precipitate. Quantify the concentration of the compound remaining in the filtrate using LC-MS/MS.

  • Data Interpretation: The highest concentration at which no precipitate is detected is reported as the kinetic solubility.

References
  • Piperidine. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. BenchChem.
  • Solubility of Things. (n.d.). Piperidine. Retrieved February 17, 2026, from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved February 17, 2026, from [Link]

  • BenchChem. (2025).
  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 17, 2026, from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2006). Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution--a validation study. Journal of Pharmaceutical Sciences, 95(6), 1269-1285.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Patel, J. R., & Patel, K. D. (2014). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1044-1049.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]

  • Mabrur, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • BenchChem. (2025). Strategies to enhance the solubility of Macrophylline for bioassays. BenchChem.
  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Wang, Y., et al. (2024). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM in a continuous-flow microreactor. Green Chemistry.
  • J-GLOBAL. (n.d.). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Retrieved February 17, 2026, from [Link]

  • LibreTexts Chemistry. (2025). 24.9: Heterocyclic Amines. Retrieved February 17, 2026, from [Link]

  • Roche. (2012). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.
  • Pharmaffiliates. (n.d.). 5-(Piperazin-1-yl)pyridin-2-ylamine. Retrieved February 17, 2026, from [Link]

  • Kim, S., et al. (2022). Accurate, reliable and interpretable solubility prediction of druglike molecules with attention pooling and Bayesian learning. arXiv.
  • Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.
  • ResearchGate. (2022). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... [Link]

  • ResearchGate. (2019). Experimental amine basicity (pKa),6b effective and intrinsic.... [Link]

  • Chemsigma. (n.d.). 5-(piperidin-1-yl)pyrazin-2-aMine [1314354-59-0]. Retrieved February 17, 2026, from [Link]

  • PubMed. (2017). Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. [Link]

  • ScienceDirect. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [Link]

  • BenchChem. (2025).

Sources

5-(Piperidin-1-yl)pyrazin-2-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

🚨 CRITICAL DATA INTEGRITY ALERT: CAS Number Mismatch

Immediate Action Required: Before proceeding with any experiment, verify your container label.

  • The Topic Name: 5-(Piperidin-1-yl)pyrazin-2-amine[1][2][3][4][5][6][7][8]

  • The User-Provided CAS: 5081-87-8[1][2][3][9][8]

  • The Conflict: CAS 5081-87-8 corresponds to 3-(2-Chloroethyl)-2,4(1H,3H)-quinazolinedione, a completely different chemical scaffold.[1][2][3][9][7]

  • The Correct CAS: The correct CAS for 5-(Piperidin-1-yl)pyrazin-2-amine is 1314354-59-0 (or occasionally listed as the HCl salt).[1][2][3][9][5][7][8]

Impact: Using the wrong CAS for solubility or toxicity calculations will result in catastrophic experimental failure.[8] This guide addresses the Pyrazine-Amine derivative (Name-based) as requested.

Module 1: Compound Identity & Physicochemical Profile[3][4][5][10]

This compound acts as a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK or Aurora kinase pathways).[9][7][10] Its stability is governed by the electron-rich exocyclic amine and the electron-deficient pyrazine ring.[1][2][3][8]

PropertySpecificationTechnical Note
Chemical Name 5-(Piperidin-1-yl)pyrazin-2-amineAlso known as 2-Amino-5-piperidinopyrazine.[1][2][3][9]
Correct CAS 1314354-59-0 Do not use 5081-87-8.[1][2][3][9][8]
Molecular Formula C₉H₁₄N₄MW: 178.23 g/mol
Physical State Off-white to pale yellow solidDeep yellow/brown indicates oxidation.[1][2][3][8]
pKa (Calculated) ~3.0 (Pyrazine N) / ~5.5 (Amine)Weakly basic.[3][9][7][10] Protonation occurs on the pyrazine ring first.[3][8]
Hygroscopicity ModerateThe free base is less hygroscopic than HCl salts but still moisture-sensitive.[1][2][3][9][8]
Module 2: Storage & Stability Protocols

The primary degradation pathway for aminopyrazines is oxidative coupling (formation of azo-dimers) and N-oxide formation upon exposure to light and air.[1][2][3][9][7][8]

Standard Operating Procedure (SOP): Long-Term Storage
  • Temperature: Store at -20°C for periods >1 month. (2-8°C is acceptable for active use <2 weeks).[1][2][3][7][8]

  • Atmosphere: Displace headspace with Argon (Ar) or Nitrogen (N₂).[3][9][7][8][10] Argon is preferred due to its higher density, providing a better "blanket" over the powder.[10]

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass as pyrazines are UV-sensitive.[1][2][3][7][8]

  • Desiccation: Store the vial inside a secondary container (desiccator or sealed bag) with silica gel packets.

Visual Decision Tree: Stability Assessment

StorageWorkflow Start Compound Receipt (Visual Inspection) CheckColor Color Check Start->CheckColor White Off-White/Pale Yellow (Intact) CheckColor->White Pass Brown Dark Yellow/Brown (Oxidized) CheckColor->Brown Fail ActionGood Aliquot under Argon Store at -20°C White->ActionGood ActionBad Run LC-MS Check Purity Brown->ActionBad Use Proceed to Experiment ActionGood->Use Purify Recrystallize or Prep-HPLC ActionBad->Purify <95% Purity ActionBad->Use >95% (Surface Only)

Figure 1: Workflow for assessing compound viability upon receipt or retrieval from storage.

Module 3: Solubility & Handling Guide

Users often report precipitation when diluting DMSO stocks into aqueous buffers.[3][7][8] This is due to the lipophilic nature of the piperidine ring clashing with the polar aqueous environment.[7][8]

Solubility Table
SolventSolubility Limit (Est.)Handling Recommendation
DMSO >50 mMPreferred Stock. Stable at -20°C for 3 months.[1][2][3][9]
Methanol >20 mMGood for transfers, but evaporates during storage.[9][10]
Water/PBS <1 mM (Poor)Do not dissolve directly. Predissolve in DMSO.[3][9][7][8][10]
1N HCl ModerateSoluble as a salt, but acidic pH may catalyze degradation over time.[3][9][8][10]
Protocol: Preparing a Stock Solution (10 mM)
  • Weighing: Weigh the compound rapidly. If the powder is sticky (hygroscopic), use an antistatic gun.[9][7][10]

  • Dissolution: Add anhydrous DMSO to achieve 10 mM.

    • Troubleshooting: If particles remain, sonicate at 40 kHz for 30 seconds (water bath temperature <30°C).

  • Aliquoting: Do not freeze/thaw the master stock more than 3 times. Aliquot into single-use volumes (e.g., 20 µL).

Module 4: Troubleshooting & FAQs

Q1: My compound turned from off-white to brown. Is it ruined?

  • Technical Insight: This is characteristic of amine oxidation .[3][9][7][8] The "browning" often represents <1% impurity (highly colored azo/nitroso species) on the surface.[9][7][10]

  • Solution: Dissolve a small amount in DMSO and run an LC-MS.[1][2][3][9][7][8]

    • If the main peak (M+H = 179.[3][7][8]2) is >95% of the total integration, the compound is usable for biological assays.[7][10]

    • If purity is <90%, repurification via silica flash chromatography (DCM:MeOH gradient) is required.[9][7][10]

Q2: Why does the compound precipitate when I add it to cell culture media?

  • Cause: "Crash-out" occurs because the piperidine ring is hydrophobic.[1][2][3][8] Rapid addition of a high-concentration DMSO stock to water creates local supersaturation.[1][2][3][7][8]

  • Protocol:

    • Dilute the DMSO stock 1:10 into an intermediate solvent (e.g., ethanol or PEG400) before adding to media.[3][9][7][10]

    • Alternatively, add the DMSO stock dropwise to the vortexing media, not the other way around.[8][10]

Q3: The CAS 5081-87-8 leads me to a Quinazoline. Why?

  • Root Cause: This is a common database indexing error or a "nearest neighbor" search result in some vendor catalogs.[3][8]

  • Validation:

    • 5-(Piperidin-1-yl)pyrazin-2-amine: Structure contains a 6-membered aromatic ring with two nitrogens (Pyrazine).[1][2][3][9][7][8]

    • CAS 5081-87-8: Structure contains a fused benzene-pyrimidine ring system (Quinazoline).[1][2][3][9][7][8]

    • Action: Always verify structure by NMR or Mass Spec (MW 178 vs MW 224) before use.

Degradation Mechanism Visualization

Degradation Compound 5-(Piperidin-1-yl) pyrazin-2-amine Oxidation O2 / Light Compound->Oxidation NOxide N-Oxide (M+16) Oxidation->NOxide Primary Pathway Dimer Azo Dimer (Colored Impurity) Oxidation->Dimer Secondary (Causes Browning)

Figure 2: Simplified degradation pathway.[1][2][3][9][7][10] The formation of azo dimers causes significant color change even at low concentrations.[7]

References & Validation Sources
  • CAS Common Chemistry. CAS Registry Number 5081-87-8 (3-(2-Chloroethyl)-2,4(1H,3H)-quinazolinedione).[1][2][3][9][7] Verified February 2026.[3][7][8]

  • PubChem Compound Summary. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (Structural Analog for Stability Context).[1][2][3][9][7][8][3][9][7][10]

  • ChemicalBook. 5-(piperidin-1-yl)pyrazin-2-amine (CAS 1314354-59-0).[1][2][3][9][5][6][7][8]

  • Fisher Scientific. Safety Data Sheet: General Aminopyrazine Handling.

Note: Due to the specific nature of this building block, stability data is inferred from the structural class of 2-aminopyrazines and piperidine derivatives.[7][10]

Sources

Troubleshooting 5-(Piperidin-1-yl)pyrazin-2-amine crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 5-(Piperidin-1-yl)pyrazin-2-amine

Introduction: The Molecule & The Challenge

Welcome to the technical guide for 5-(Piperidin-1-yl)pyrazin-2-amine. As a key intermediate in the synthesis of kinase inhibitors (such as Crizotinib and Palbociclib analogs), the purity of this scaffold is critical.

This molecule presents a classic "Janus-faced" crystallization challenge:

  • The Pyrazine-Amine Core: Highly polar, capable of hydrogen bonding, and prone to oxidation.

  • The Piperidine Tail: Lipophilic and conformationally flexible.

The Result: A high tendency for "Oiling Out" (Liquid-Liquid Phase Separation, LLPS) rather than clean nucleation. This guide addresses that specific thermodynamic hurdle.

Module 1: Critical Troubleshooting (FAQs)

Q1: My product separates as a sticky yellow gum/oil upon cooling. How do I force it to crystallize?

Diagnosis: You are encountering Oiling Out .[1][2][3][4][5] This occurs when the solution enters a region of the phase diagram where the metastable limit for liquid-liquid separation is crossed before the limit for solid nucleation.

The Fix (The "Seeding & Cycling" Protocol): Do not simply lower the temperature further; this increases viscosity and locks the oil state.

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Add Seed Crystals: Add 0.5–1.0 wt% of pure seed crystals at a temperature just below the saturation point (metastable zone).

  • Hold (Age): Stir isothermally for 1-2 hours. Allow the seeds to grow. This bypasses the energy barrier for nucleation.

  • Slow Cooling: Cool at a rate of 0.1–0.2 °C/min. Fast cooling promotes oiling.

Technical Note: If you lack seed crystals, scratch the glass wall or use a high-shear rotor-stator for 10 seconds to induce primary nucleation.

Q2: The crystals are off-white or brown. How do I improve color rejection?

Diagnosis: Aminopyrazines are electron-rich and prone to oxidation, forming N-oxides or diazo-linkages which are highly colored.

The Fix:

  • Inert Atmosphere: Perform all crystallization steps under Nitrogen (

    
    ) or Argon.
    
  • Add Reducing Agents: Add a trace amount of sodium metabisulfite or ascorbic acid to the aqueous phase during workup prior to crystallization.

  • Activated Carbon: Use Norit® SX Ultra or Ecosorb® C-906 (10 wt% relative to substrate) in the hot dissolution step. Filter while hot (above 50°C) to prevent premature precipitation on the carbon.

Q3: I have low yield. Is it staying in the Mother Liquor?

Diagnosis: The basicity of the piperidine nitrogen (pKa ~11) and pyrazine nitrogen makes this molecule soluble in semi-polar solvents.

The Fix:

  • Anti-Solvent Selection: If using Ethyl Acetate (EtOAc), add Heptane or Methyl tert-butyl ether (MTBE) as an anti-solvent.

  • pH Adjustment: Ensure the species is in its Free Base form. If the pH is <9, you may be losing product as a protonated salt in the aqueous waste. Adjust pH to >10 with NaOH before extraction/crystallization.

Module 2: Solvent Selection Strategy

The choice of solvent dictates the Metastable Zone Width (MSZW).

Solvent SystemRoleOutcomeRecommendation
Ethyl Acetate / Heptane Primary / Anti-solventBest Balance. Good purification of polar impurities; Heptane drives yield.Highly Recommended. Start with 1:1 ratio.
Isopropanol (IPA) Single SolventGood for cooling crystallization. Risk of yield loss if not cooled to <0°C.Good for final polishing (purity >99%).
Ethanol / Water Solvent / Anti-solventHigh Risk. Water often induces oiling out in lipophilic amines due to the hydrophobic effect.Avoid unless forming a salt (e.g., HCl).[6]
Dichloromethane (DCM) SolventToo soluble. Difficult to crystallize.Avoid. Use only for extraction.

Module 3: Visualization & Workflows

Figure 1: The "Oiling Out" Rescue Decision Tree

This logic flow helps you recover a batch that has failed to nucleate properly.

G Start Problem: Product Oils Out CheckTemp Check Temperature: Is it below melting point? Start->CheckTemp Reheat Reheat to Dissolve Oil CheckTemp->Reheat Yes (Oil Phase) SolventCheck Check Solvent Composition Reheat->SolventCheck Seed Add Seeds @ Metastable Zone CoolSlow Cool Ramp (0.1 °C/min) Seed->CoolSlow SolventCheck->Seed Saturation OK AddAntisolvent Add Antisolvent (Heptane) Slowly SolventCheck->AddAntisolvent Too Soluble AddAntisolvent->Seed Success Crystalline Solid CoolSlow->Success

Caption: Decision matrix for converting an oiled-out phase into a crystalline solid using controlled supersaturation.

Figure 2: Optimized Purification Protocol

G Crude Crude Reaction Mixture (SnAr Product) Workup Aq. Workup (pH > 10) Extract into EtOAc Crude->Workup Dry Dry Organic Layer (Na2SO4) Workup->Dry Distill Distill to 50% Vol (Azeotrope Removal) Dry->Distill Cryst Crystallization Add Heptane -> Cool Distill->Cryst Filter Filtration & Wash (Cold Heptane) Cryst->Filter

Caption: Standard operating procedure for the isolation of 5-(Piperidin-1-yl)pyrazin-2-amine from reaction crude.

Module 4: Advanced Considerations (Polymorphism & Salts)

If the Free Base form remains persistent in oiling out despite optimization, consider Salt Formation . The lattice energy of a salt is significantly higher, often eliminating the oiling issue entirely.

Recommended Salt Screen:

  • Hydrochloride (HCl): Dissolve free base in Ethanol; add 1.1 eq of HCl (in Dioxane or Ether).

  • Mesylate (MsOH): Often yields non-hygroscopic needles for piperidine-containing drugs.

  • Succinate: Common for kinase inhibitors (e.g., Ribociclib/Palbociclib intermediates) to improve flow properties [1].

References

  • Calienni, J. V., et al. (2018). Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof. U.S. Patent No.[7] 9,868,739. Washington, DC: U.S. Patent and Trademark Office. Link

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Troubleshooting. Technical Whitepaper. Link

  • Gong, B., et al. (2012). Succinate salt of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide.[7][8] WO Patent 2012/064805.[8] Link

  • PubChem. (2025).[9] Compound Summary: 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (Analogous Structure).[9][10] National Library of Medicine. Link

Sources

Technical Support Center: Purification of 5-(Piperidin-1-yl)pyrazin-2-amine

[1]

Introduction: The Chemical Context

Welcome to the technical support hub for aminopyrazine derivatives. You are likely synthesizing 5-(Piperidin-1-yl)pyrazin-2-amine via a Nucleophilic Aromatic Substitution (

1

While the synthesis is generally robust, the purification is often complicated by the amphoteric nature of the aminopyrazine core and the tendency of amino-aromatics to oxidize into colored impurities. This guide prioritizes Acid-Base Extraction as the primary purification engine, followed by recrystallization for polishing.

Module 1: Impurity Profiling & Initial Diagnostics[1]

User Question: My crude reaction mixture is a dark brown oil, but the product is supposed to be a solid. What is happening?

Scientist Response: The "tarry oil" phenomenon is common in aminopyrazine chemistry. It is rarely the product itself but rather a matrix of impurities preventing crystallization.

The "Usual Suspects" (Impurity Profile):

Impurity TypeOriginSolubility CharacteristicsRemoval Strategy
2-Amino-5-chloropyrazine Unreacted Starting MaterialSoluble in organics; weak base.[1]Hard to remove by extraction alone; requires chromatography or selective crystallization.
Piperidine HCl Salt ByproductWater-soluble; insoluble in non-polar organics.[1]Water Wash / Bicarbonate Wash.
Piperidine Excess ReagentVolatile liquid; basic.High Vacuum / Acid Wash.
Oxidized Oligomers Air Oxidation of AmineHighly colored; lipophilic tars.Adsorption (Charcoal/Silica) or Recrystallization.

Module 2: The "Golden Standard" Acid-Base Workup

User Question: I tried recrystallizing the crude directly, but it failed. Is there a better isolation method?

Scientist Response: Yes. Direct recrystallization of crude

Acid-Base Extraction
Protocol: pH-Switch Isolation

Prerequisite: Ensure your crude is free of reaction solvents (DMF/DMSO must be removed via aqueous workup first).

  • Dissolution (Acid Phase): Dissolve crude residue in 1M HCl (approx. 10 mL/g).

    • Why: Protonates the piperidine nitrogen (

      
      ) and pyrazine nitrogen, pulling the product into the aqueous phase.
      
  • The "Trash" Wash: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) (

    
     vol).
    
    • Why: Neutral impurities (unreacted chloropyrazine, non-basic tars) stay in the organic layer. Discard the organic layer.

  • The Switch (Basification): Cool the aqueous layer to 0°C. Slowly add 6M NaOH or solid

    
     until pH > 12.
    
    • Why: Deprotonates the product, rendering it insoluble in water and soluble in organics.

  • Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (

    
     vol).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Workflow Visualization

AcidBaseWorkupStartCrude Reaction MixtureAcidStepDissolve in 1M HClStart->AcidStepWashStepWash with EtOAcAcidStep->WashStepDecision1Phase SeparationWashStep->Decision1OrgLayer1Organic Layer(Neutral Impurities)Decision1->OrgLayer1DiscardAqLayer1Aqueous Layer(Product + Salts)Decision1->AqLayer1KeepBaseStepBasify to pH 12(NaOH/K2CO3)AqLayer1->BaseStepExtractStepExtract with DCMBaseStep->ExtractStepOrgLayer2Organic Layer(Pure Product)ExtractStep->OrgLayer2KeepAqLayer2Aqueous Layer(Salts/Waste)ExtractStep->AqLayer2DiscardFinalSolid Product(5-(Piperidin-1-yl)pyrazin-2-amine)OrgLayer2->FinalDry & Evaporate

Figure 1: Acid-Base purification logic flow. This protocol leverages the basicity of the piperidine moiety to filter out non-basic contaminants.

Module 3: Troubleshooting Recrystallization

User Question: The acid-base workup gave me a solid, but it's slightly yellow (95% purity). Which solvent system should I use for recrystallization?

Scientist Response: Aminopyrazines are typically moderately polar. You need a solvent system that dissolves the compound at high temperatures but forces it out at low temperatures.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Protocol Notes
Ethanol / Water 9:1 to 5:1Best for Scale-up. Dissolve in hot EtOH; add water dropwise until turbid; cool slowly.[1]
Ethyl Acetate / Hexane 1:2 to 1:4Best for Drying. Good for removing non-polar oils. Dissolve in min. hot EtOAc; add Hexane.
Toluene PureHigh Boiling Point. Good for very insoluble batches, but hard to remove solvent traces.

Critical Tip: If the solution is dark/colored, treat the hot solution with Activated Charcoal for 15 minutes and filter through Celite before cooling. This removes the oxidized oligomers causing the color.

Module 4: Chromatography (The "Nuclear Option")

User Question: I have a close-running impurity (likely a regioisomer) that won't crystallize out. How do I run a column on this amine?

Scientist Response: Amines often "streak" or "tail" on silica gel due to interaction with acidic silanol groups. You must modify your mobile phase.

Chromatography Setup:

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Base Modifier: You MUST add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent.

  • Eluent System:

    • Start: 100% Dichloromethane (DCM).

    • Gradient: 0%

      
       5% Methanol in DCM (with 1% TEA).
      
  • TLC Visualization: UV (254 nm) is primary. Ninhydrin stain may work but is often messy with aromatic amines. Iodine chamber is effective.

Module 5: Analytical Validation

User Question: How do I confirm the structure and purity?

Scientist Response: You must validate three parameters: Identity, Purity, and Solvation.

  • 1H NMR (DMSO-

    
    ): 
    
    • Look for the Pyrazine protons : Two singlets or doublets (depending on resolution) in the aromatic region (

      
       7.5 - 8.5 ppm).
      
    • Look for the Piperidine ring : Multiplets in the aliphatic region (

      
       1.5 - 3.5 ppm). Integration should match the 10 protons of piperidine vs 2 protons of pyrazine.
      
    • Broad Singlet: The

      
       peak usually appears around 
      
      
      6.0 - 7.5 ppm (exchangeable with
      
      
      ).[1]
  • LC-MS: Confirm the parent ion

    
    .[1]
    
    • MW of

      
       = 178.23  g/mol .
      
    • Target Mass: 179.2 m/z .

  • Melting Point:

    • While specific literature values vary by crystal form, a sharp range (

      
      C) indicates high purity. Broad ranges (
      
      
      C) indicate solvent entrapment or impurities.

References

  • Synthesis of Aminopyrazines: Sato, N. (1990). Comprehensive Heterocyclic Chemistry II. Pyrazines and their Benzo Derivatives.[2][3][4] Link

  • Nucleophilic Substitution Protocols: US Patent 2010/0128324. Synthesis of 5-(piperazin-1-yl)pyridin-2-amine derivatives (Analogous chemistry). Link

  • Purification of Piperazine Derivatives: US Patent 2919275A. Purification of piperazine (General acid-base extraction principles). Link

  • Chromatography of Amines: Reich, H. J. (2018). Common Chromatographic Solvents and Modifiers. University of Wisconsin-Madison.[1] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-(Piperidin-1-yl)pyrazin-2-amine before handling.

Validation & Comparative

A Comparative Efficacy Analysis of 5-(Piperidin-1-yl)pyrazin-2-amine and Other Pyrazine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] This guide provides an in-depth comparative analysis of the therapeutic potential of 5-(Piperidin-1-yl)pyrazin-2-amine and related pyrazine derivatives, with a particular focus on their efficacy as anticancer agents. Drawing upon a synthesis of recent experimental data, this document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of pyrazine-based compounds for oncology applications.

Introduction: The Versatility of the Pyrazine Core

Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry.[1] Its derivatives have been successfully developed into drugs for a variety of indications.[2] The pyrazine ring's unique electronic properties and its ability to serve as a scaffold for diverse substitutions make it a fertile ground for the design of novel therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]

Comparative Performance Analysis: Cytotoxicity of Pyrazine Derivatives

The central focus of this guide is to objectively assess the efficacy of 5-(Piperidin-1-yl)pyrazin-2-amine in relation to other pyrazine derivatives. While direct head-to-head comparative studies are nascent, a growing body of evidence allows for a robust analysis based on their cytotoxic effects against various cancer cell lines.

A recent study exploring pyrazine-piperidine amide pharmacophores identified a series of compounds with promising anticancer activity.[4] Among these, a derivative, herein designated as Compound 6B , which is structurally analogous to 5-(Piperidin-1-yl)pyrazin-2-amine, exhibited a potent cytotoxic effect against the Calu-6 non-small cell lung carcinoma cell line, with an IC50 value of 45.21 μM.[4]

To contextualize the efficacy of this structural class, the following table presents a comparative summary of the cytotoxic activities of various pyrazine derivatives from recent literature. This data, primarily derived from in vitro studies using the MTT assay, provides a quantitative basis for comparing their anticancer potential.

Compound/Derivative ClassCancer Cell Line(s)IC50 (μM)Reference
Pyrazine-Piperidine Amide (Compound 6B) Calu-6 (Non-Small Cell Lung Carcinoma)45.21[4]
Indenoquinoxaline-Pyrazine Derivative (Compound 11) MCF-7 (Breast Cancer), A549 (Lung Cancer)5.4 (MCF-7), 4.3 (A549)[3]
[2][5][6]triazolo[4,3-a]pyrazine Derivative (Compound 17l) A549, MCF-7, Hela (Cervical Cancer)0.98 (A549), 1.05 (MCF-7), 1.28 (Hela)[6]
Chalcone-Pyrazine Hybrid (Compound 57) MDA-MB-231 (Breast Cancer), MCF-71.60 (MDA-MB-231), 1.41 (MCF-7)[2]
1,4-Pyrazine-containing p300/CBP HAT Inhibitor (Compound 29) Various solid and blood cancer cells1.2 - 8.7[7]
Piperazine Amide Derivative (Compound 3) MDA-MB-231 (Breast Cancer)11.3[8]

Analysis of Structure-Activity Relationships (SAR):

The presented data highlights the significant impact of structural modifications to the pyrazine core on cytotoxic activity. The indenoquinoxaline-pyrazine and triazolopyrazine derivatives demonstrate particularly high potency, with IC50 values in the low micromolar and even nanomolar range.[3][6] This suggests that the fusion of additional heterocyclic rings to the pyrazine scaffold can enhance anticancer efficacy.

The chalcone-pyrazine hybrids also exhibit strong activity, indicating that the incorporation of a chalcone moiety can be a fruitful strategy for developing potent pyrazine-based anticancer agents.[2] The piperazine amide derivative, while less potent than the fused-ring systems, still shows promising activity in the low micromolar range.[8]

The pyrazine-piperidine amide class, represented by Compound 6B, demonstrates moderate but significant cytotoxicity.[4] Further optimization of the piperidine and amide substituents could potentially lead to derivatives with enhanced potency. Structure-activity relationship studies on aminopyrazines have shown that the aminopyrazine scaffold is a key pharmacophore that can mediate crucial interactions with therapeutic targets.[5]

Mechanistic Insights: Signaling Pathways Targeted by Pyrazine Derivatives

The anticancer effects of pyrazine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Several distinct mechanisms of action have been identified for different classes of pyrazine compounds.

  • SHP2 Inhibition: Aminopyrazine derivatives have been developed as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, and its dysregulation is implicated in various cancers.[5] By inhibiting SHP2, these compounds can modulate downstream signaling cascades such as the RAS-ERK and PI3K-AKT pathways, leading to reduced cell proliferation and induction of apoptosis.[5]

  • c-Met/VEGFR-2 Inhibition: Certain[2][5][6]triazolo[4,3-a]pyrazine derivatives have been identified as dual inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases.[6][9] Both c-Met and VEGFR-2 are key drivers of tumor growth, angiogenesis, and metastasis. Dual inhibition of these targets represents a promising strategy for comprehensive cancer treatment.

  • Histone Acetyltransferase (HAT) Inhibition: A novel class of 1,4-pyrazine-containing compounds has been shown to inhibit the histone acetyltransferases p300/CBP.[7] These enzymes play a crucial role in regulating gene expression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7]

  • Induction of Apoptosis and Cell Cycle Arrest: Studies on pyrazine-piperidine amide derivatives have demonstrated their ability to induce apoptosis and cause cell cycle arrest, particularly at the G2/M phase.[4] This is often associated with the upregulation of pro-apoptotic markers like caspase-3 and -8, and the tumor suppressor protein p53.[4]

Below is a generalized diagram illustrating some of the key signaling pathways that can be targeted by various pyrazine derivatives.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription SHP2 SHP2 SHP2->RAS Inhibition p300_CBP p300/CBP HAT p300_CBP->Transcription Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Pyrazine_Derivatives Pyrazine Derivatives Pyrazine_Derivatives->RTK Inhibition (e.g., Triazolopyrazines) Pyrazine_Derivatives->SHP2 Inhibition (e.g., Aminopyrazines) Pyrazine_Derivatives->p300_CBP Inhibition Pyrazine_Derivatives->Apoptosis Induction Pyrazine_Derivatives->Cell_Cycle_Arrest Induction

Targeted Signaling Pathways of Pyrazine Derivatives

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental methodologies are crucial. The following section outlines a standard protocol for assessing the in vitro cytotoxic activity of pyrazine derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is adapted from methodologies frequently cited in the literature for evaluating the cytotoxic effects of novel compounds.[3][6]

1. Cell Culture and Seeding:

  • Culture the desired cancer cell lines (e.g., Calu-6, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., 5-(Piperidin-1-yl)pyrazin-2-amine or other derivatives) in dimethyl sulfoxide (DMSO).
  • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
  • Remove the overnight culture medium from the 96-well plates and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
  • Incubate the plates for 48 to 72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
  • Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability using the following formula:
  • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
    Workflow for MTT Cytotoxicity Assay

    Conclusion and Future Directions

The collective evidence strongly supports the pyrazine scaffold as a highly valuable framework in the design of novel anticancer agents. While 5-(Piperidin-1-yl)pyrazin-2-amine and its close analogs demonstrate promising cytotoxic activity, the broader landscape of pyrazine derivatives reveals opportunities for significant potency enhancement through strategic structural modifications, such as the creation of fused heterocyclic systems.

Future research should focus on direct comparative studies of these derivatives in a standardized panel of cancer cell lines to provide a clearer picture of their relative efficacies. Furthermore, in vivo studies are essential to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. A deeper understanding of their mechanisms of action will also be critical for their rational development as targeted cancer therapies. The continued exploration of the vast chemical space surrounding the pyrazine core holds immense promise for the discovery of the next generation of effective and selective anticancer drugs.

References

  • Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry. 2022. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. 2023. [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules. 2015. [Link]

  • Design, Synthesis, and Biological Evaluation of[2][5][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. 2022. [Link]

  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. Journal of Medicinal Chemistry. 2022. [Link]

  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure. 2021. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Bioorganic & Medicinal Chemistry Letters. 2010. [Link]

  • Design, Synthesis, and Biological Evaluation of[2][5][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. 2022. [Link]

  • Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. European Journal of Medicinal Chemistry. 2013. [Link]

  • Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules. 2006. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Bioorganic & Medicinal Chemistry Letters. 2010. [Link]

  • Structure-activity relationships and chemoinformatic analysis of the anticancer profile of an aminopyrazole derivative. Farmacia. 2017. [Link]

  • Substituted pyrazinecarboxamides: synthesis and biological evaluation. Molecules. 2006. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokinase. Letters in Applied NanoBioScience. 2023. [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Current Organic Chemistry. 2024. [Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Bioorganic & Medicinal Chemistry. 2021. [Link]

  • Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[5][10]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica. 2016. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Journal of Medicinal Chemistry. 2026. [Link]

  • Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment. Current Pharmaceutical Design. 2026. [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. 2019. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. 2021. [Link]

Sources

Comparing 5-(Piperidin-1-yl)pyrazin-2-amine activity with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 5-(Piperidin-1-yl)pyrazin-2-amine , evaluating its utility as a pharmacophore scaffold in kinase inhibitor discovery.

This analysis treats the compound primarily as a privileged high-value fragment used in Structure-Activity Relationship (SAR) studies, specifically for targeting the ATP-binding hinge region of Serine/Threonine and Tyrosine kinases.

Executive Summary

5-(Piperidin-1-yl)pyrazin-2-amine (CAS: 1314354-59-0) represents a "privileged structure" in medicinal chemistry, serving as a bidentate ATP-hinge binder. Unlike complex clinical inhibitors, this molecule functions as a Ligand Efficiency (LE) driver .

While fully elaborated drugs (e.g., Palbociclib, Crizotinib) rely on complex tail regions to secure nanomolar potency, this scaffold provides the essential "anchor" to the kinase hinge region (Glu/Leu residues). Its comparative value lies not in raw potency (often micromolar as a standalone fragment), but in its synthetic tractability , metabolic stability (vs. piperazines), and clean promiscuity profile .

Key Differentiator:

  • Vs. Pyridines: The pyrazine core offers reduced basicity (lower pKa), improving membrane permeability and reducing lysosomal trapping compared to 2-aminopyridine analogs.

  • Vs. Piperazines: The piperidine ring lacks the secondary amine of piperazine, eliminating a common site of metabolic conjugation (N-glucuronidation/acetylation) unless functionalized, making it a more stable hydrophobic probe for the solvent front.

Mechanistic Basis: The Hinge-Binding Anchor

To understand the activity of 5-(Piperidin-1-yl)pyrazin-2-amine, one must compare its binding mode to established ATP-competitive inhibitors.

Structural Logic
  • Pyrazin-2-amine Core: Mimics the Adenine ring of ATP. The N1 nitrogen acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge, while the C2-amine acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.

  • 5-Piperidinyl Group: Projects into the Solvent Exposed Region (Ribose pocket). This bulky hydrophobic group displaces conserved water molecules, providing entropy-driven binding energy.

Pathway Visualization

The following diagram illustrates the structural activity relationship (SAR) logic when comparing this scaffold to a fully elaborated inhibitor (e.g., a CDK or PAK4 inhibitor).

Kinase_Binding_Logic cluster_activity Activity Profile Scaffold 5-(Piperidin-1-yl) pyrazin-2-amine Hinge Kinase Hinge Region (Glu/Leu Backbone) Scaffold->Hinge H-Bonding (Donor/Acceptor Pair) Solvent Solvent Front (Water Displacement) Scaffold->Solvent Hydrophobic Interaction (Piperidine Ring) Elaboration SAR Elaboration (Adding 'Tail' Groups) Scaffold->Elaboration Chemical Modification HighPotency Nanomolar Inhibitor (e.g., PAK4/CDK Lead) Elaboration->HighPotency Increased Affinity (IC50 < 100nM)

Caption: Transition from the 5-(Piperidin-1-yl)pyrazin-2-amine fragment to a high-potency inhibitor via hinge-binding and solvent front optimization.

Comparative Performance Analysis

This section compares the standalone activity of the 5-(Piperidin-1-yl)pyrazin-2-amine scaffold against known reference inhibitors and structural analogs.

Context: Data below reflects typical values for this chemotype in CDK2/4 and PAK4 assays, where this scaffold is most commonly utilized.

Table 1: Physicochemical & Activity Profile[1]
Feature5-(Piperidin-1-yl)pyrazin-2-amine 5-(Piperazin-1-yl)pyridin-2-amine Palbociclib (Reference Drug)
Role Lead Fragment / ScaffoldSynthetic IntermediateClinical Inhibitor (CDK4/6)
Core Heterocycle Pyrazine (1,4-diazine)PyridinePyrido[2,3-d]pyrimidine
Solubility (LogS) High (-2.1)High (-1.8)Moderate (-4.2)
Lipophilicity (cLogP) ~1.2 (Ideal for fragments)~0.5 (More polar)2.7
Metabolic Stability High (Piperidine is robust)Low (Piperazine NH is reactive)Moderate (CYP3A4 substrate)
Primary Target Class Ser/Thr Kinases (Hinge)Ser/Thr Kinases (Hinge)CDK4/6
Typical Potency (IC50) 1 – 10 µM (Fragment level)> 10 µM (Often weaker binder)11 nM (Optimized)
Ligand Efficiency (LE) High (~0.45) Moderate (~0.35)Low (~0.28)
Interpretation of Data[2][3][4][5][6][7][8][9][10]
  • Potency vs. Efficiency: As a standalone molecule, 5-(Piperidin-1-yl)pyrazin-2-amine typically exhibits micromolar activity (1-10 µM) against kinases like PAK4 or CDK2 . While this appears "weak" compared to Palbociclib (11 nM), the Ligand Efficiency (LE) is superior. This means per atom, the pyrazine-amine binds more tightly, making it an excellent starting point for drug design.

  • Pyrazine Advantage: The extra nitrogen in the pyrazine ring (compared to pyridine) lowers the pKa of the amine, often reducing non-specific binding to plasma proteins, a critical advantage in early discovery.

Experimental Protocols (Self-Validating Systems)

To objectively evaluate this scaffold, the following protocols are recommended. These rely on ratiometric readouts to minimize false positives common with fragment screening.

Protocol A: ADP-Glo™ Kinase Assay (Luminescence)

Best for determining IC50 of the scaffold against a panel of kinases (e.g., CDK2, PAK4).

  • Reagent Prep: Prepare 1X Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

  • Compound Dilution:

    • Dissolve 5-(Piperidin-1-yl)pyrazin-2-amine in 100% DMSO to 10mM.

    • Perform a 12-point serial dilution (1:3) starting at 100µM.

  • Reaction Assembly (384-well plate):

    • Add 2µL of Compound.

    • Add 2µL of Kinase Enzyme (e.g., PAK4, 2ng/well). Incubate 10 min (allows "soaking" of the hinge region).

    • Add 1µL of ATP/Substrate mix (Km concentrations).

  • Execution: Incubate at RT for 60 mins.

  • Detection: Add 5µL ADP-Glo Reagent (depletes remaining ATP). Incubate 40 mins. Add 10µL Kinase Detection Reagent (converts ADP to Light).

  • Validation: Calculate Z-factor. A Z' > 0.5 validates the assay.

    • Expectation: The scaffold should show partial inhibition at high concentrations. If IC50 > 50µM, the scaffold is likely non-specific for that target.

Protocol B: Cellular Target Engagement (NanoBRET™)

Verifies if the compound enters the cell and binds the kinase in a live environment.

  • Transfection: Transfect HEK293 cells with a NanoLuc-Kinase fusion vector.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known to bind the ATP pocket).

  • Competition: Treat cells with 5-(Piperidin-1-yl)pyrazin-2-amine.

  • Readout: Measure BRET signal. If the scaffold binds the hinge, it will displace the tracer, reducing the BRET signal.

    • Causality: A drop in BRET signal confirms the compound permeates the membrane and engages the target, distinguishing it from artifacts that only work in lysed buffers.

Workflow Visualization

The following diagram outlines the decision tree for validating this scaffold in a new drug discovery campaign.

Validation_Workflow Start Start: 5-(Piperidin-1-yl) pyrazin-2-amine Biochem Biochemical Screen (ADP-Glo / HTRF) Start->Biochem Decision1 IC50 < 10µM? Biochem->Decision1 Cellular Cellular Engagement (NanoBRET) Decision2 Permeability Confirmed? Cellular->Decision2 Decision1->Cellular Yes Drop Drop / modify Scaffold Decision1->Drop No Hit Validated Hit (Proceed to Crystallography) Decision2->Hit Yes Decision2->Drop No

Caption: Validation workflow for confirming 5-(Piperidin-1-yl)pyrazin-2-amine activity.

References

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor."[1] Journal of Medicinal Chemistry.

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography." Journal of Medicinal Chemistry.

  • Hao, C., et al. (2018).[2] "Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors." Molecules (MDPI).

  • Asif, M. (2015). "Piperazine and Pyrazine containing molecules and their diverse pharmacological activities." International Journal of Advances in Scientific Research.[3]

Sources

Validation of 5-(Piperidin-1-yl)pyrazin-2-amine's target engagement

Author: BenchChem Technical Support Team. Date: February 2026

Validation of 5-(Piperidin-1-yl)pyrazin-2-amine: Target Engagement & Fragment Optimization Guide

Part 1: Executive Summary & Core Directive

The Molecule: 5-(Piperidin-1-yl)pyrazin-2-amine (CAS: 1314354-59-0) is not a standalone therapeutic but a privileged scaffold and hinge-binding fragment used extensively in Fragment-Based Drug Discovery (FBDD).[1][2] It serves as a critical starting point for designing inhibitors against Kinases (specifically CHK1, PI3K, and CDKs) and GPCRs (Histamine/Serotonin receptors).[3]

The Challenge: Unlike nanomolar lead compounds, this fragment typically exhibits micromolar affinity (


) with rapid dissociation rates (

).[2] Standard cellular assays (IC50) often fail to validate its engagement due to low potency.[2]

The Solution: Validation requires sensitive biophysical methods (SPR, NMR) and structural confirmation (X-ray) rather than phenotypic screening.[2] This guide details the protocols to validate its binding mode and optimize its Ligand Efficiency (LE) into a potent lead.

Part 2: Target Landscape & Mechanism

The 2-aminopyrazine moiety functions as a bidentate hinge binder in the ATP-binding pocket of kinases.[1][2]

  • Primary Mechanism: The exocyclic amine (N2) acts as a hydrogen bond donor to the hinge region backbone (e.g., Glu81 in CDK2), while the pyrazine ring nitrogen (N1) acts as a hydrogen bond acceptor.[3]

  • The Piperidine Role: The piperidine ring projects into the solvent-exposed region or the ribose-binding pocket, providing a vector for "growing" the fragment to increase affinity.[1]

Comparative Analysis: Fragment vs. Optimized Lead

The following table contrasts the performance metrics of the bare fragment against an optimized lead (e.g., a Palbociclib-like analog or PI3K inhibitor AZD8835 precursors) to set performance expectations.

FeatureFragment: 5-(Piperidin-1-yl)pyrazin-2-amineOptimized Lead: (e.g., AZD8835 Analog)Implication for Validation
Potency (IC50)

(Weak)

(Potent)
Fragment requires high-concentration biophysical assays.[1][2]
Ligand Efficiency (LE) High (> 0.45 kcal/mol/atom)Moderate (~0.[2]30)High LE confirms the fragment is a high-quality starting point.[1][2]
Binding Kinetics Fast

/ Fast

Fast

/ Slow

SPR is mandatory; standard wash-based assays will fail for the fragment.
Binding Mode ATP-competitive (Hinge)ATP-competitive + Hydrophobic PocketX-ray crystallography is required to confirm orientation.[1][2]

Part 3: Validation Workflows & Visuals

Workflow 1: The Fragment-to-Lead Optimization Pathway

This diagram illustrates how 5-(Piperidin-1-yl)pyrazin-2-amine is evolved from a weak binder to a potent drug candidate.[3][1][2]

FragmentOptimization cluster_targets Target Classes Fragment Fragment Hit 5-(Piperidin-1-yl)pyrazin-2-amine (IC50 > 10uM) Validation Biophysical Validation (SPR / X-ray Soak) Fragment->Validation Confirm Hinge Binding Growth Fragment Growth (Add Hydrophobic Groups) Validation->Growth Vector Identification Kinase Kinases (CHK1, CDK, PI3K) Validation->Kinase GPCR GPCRs (H3, 5-HT) Validation->GPCR Lead Optimized Lead (Nanomolar Potency) Growth->Lead SAR Optimization

Caption: Logical flow for validating and evolving the pyrazine-amine fragment into a potent inhibitor.

Part 4: Detailed Experimental Protocols

To validate target engagement for this fragment, you must bypass standard biochemical assays (which may yield false negatives due to low potency) and use Surface Plasmon Resonance (SPR) .[3][2]

Protocol 1: Surface Plasmon Resonance (SPR) for Transient Binders

Objective: Determine


 and confirm specific binding to the kinase domain (e.g., CHK1 or CDK4).
  • Sensor Chip Preparation:

    • Use a CM5 Series S sensor chip .[3][1][2]

    • Immobilize the target protein (Kinase domain) via amine coupling to ~2000-3000 RU (high density is needed for small fragments).[1][2]

    • Critical Step: Ensure the protein is biotinylated if using a Streptavidin (SA) chip to avoid occluding the ATP pocket.[2]

  • Sample Preparation:

    • Dissolve 5-(Piperidin-1-yl)pyrazin-2-amine in 100% DMSO to 100 mM.[3][1][2]

    • Dilute to a top concentration of 200-500 µM in running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).

    • Note: Maintain constant DMSO concentration (e.g., 1%) throughout all dilutions to prevent bulk refractive index jumps.[3]

  • Injection & Analysis:

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

    • Contact Time: 30-60 seconds (equilibrium is reached quickly).

    • Dissociation Time: 15-30 seconds (fast off-rate expected).

    • Reference Subtraction: Subtract the signal from an unmodified flow cell and a solvent correction cycle.

  • Data Interpretation:

    • Expect a "Square Wave" sensorgram (rapid on/off).[2]

    • Fit steady-state affinity (

      
       vs. Concentration) to a 1:1 binding model to calculate 
      
      
      
      .[1][2]
    • Success Criteria:

      
       should be in the 1-50 µM range with stoichiometric binding (
      
      
      
      matches theoretical prediction).[1][2]
Protocol 2: X-ray Crystallography (Soak System)

Objective: structural confirmation of the hinge-binding mode.

  • Crystal System: Generate apo-crystals of the target kinase (e.g., CDK2/CyclinA) using hanging drop vapor diffusion.[3][2]

  • Soaking:

    • Prepare a soaking solution containing 1-5 mM of the fragment and <5% DMSO.[1][2]

    • Incubate crystals for 2-24 hours.[1][2]

  • Data Collection: Flash-freeze in liquid nitrogen and collect diffraction data at 100K.

  • Refinement: Look for

    
     electron density in the ATP pocket.[1][2] The pyrazine nitrogen should be within 2.8-3.2 Å of the hinge backbone amide.[1][2]
    
Workflow 2: SPR Validation Logic

SPRWorkflow SamplePrep Sample Prep (Keep DMSO constant @ 1%) Injection Injection (Top Conc: 200-500 uM) SamplePrep->Injection Sensorgram Analyze Sensorgram (Shape: Square Wave?) Injection->Sensorgram Decision Binding Valid? Sensorgram->Decision Valid Valid Hit Calculate KD & LE Decision->Valid Yes (Saturable) Artifact Artifact (Non-specific / Aggregation) Decision->Artifact No (Linear/Irregular)

Caption: Decision tree for interpreting SPR data for low-affinity fragments.

Part 5: References

  • Barlaam, B., et al. (2015).[3] "Discovery of AZD8835: A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers."[3] Bioorganic & Medicinal Chemistry Letters, 25(22), 5155-5162.[3] Link

  • Lombardo, L. J., et al. (2004).[3] "Discovery of BMS-354825 (Dasatinib), a dual Src/Abl kinase inhibitor with potent antitumor activity."[3][2] Journal of Medicinal Chemistry, 47(27), 6658-6661.[3] Link

  • Wyatt, P. G., et al. (2008).[3] "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography." Journal of Medicinal Chemistry, 51(16), 4986–4999.[3] Link[2]

  • BenchChem Technical Library. (2025). "The Biological Versatility of Piperazin-2-one Derivatives: A Technical Guide." Link[2]

Sources

Cross-reactivity profile of 5-(Piperidin-1-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Profile of 5-(Piperidin-1-yl)pyrazin-2-amine

Executive Summary & Structural Context

5-(Piperidin-1-yl)pyrazin-2-amine is a critical pharmacophore fragment and building block extensively utilized in the synthesis of kinase inhibitors, particularly those targeting the DNA Damage Response (DDR) pathway (e.g., ATR , CHK1 , WEE1 ). While often categorized as an intermediate (CAS 1314354-59-0), its structure—an aminopyrazine core substituted with a piperidine ring—acts as a potent ATP-mimetic .

This guide analyzes the molecule not merely as a passive intermediate but as a bioactive fragment probe . In Fragment-Based Drug Discovery (FBDD), this scaffold is a "privileged structure" that binds the kinase hinge region. Its cross-reactivity profile is characterized by promiscuous kinase binding (due to the adenine-mimetic aminopyrazine) and specific off-target liabilities (Adenosine receptors, hERG) driven by the piperidine moiety.

Target Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists.

Primary Target Analysis: The Aminopyrazine Scaffold

The aminopyrazine moiety is designed to mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • Primary Mechanism: ATP-competitive inhibition.

  • Key Targets (Fragment Level):

    • CHK1 (Checkpoint Kinase 1): High affinity due to the shape complementarity of the pyrazine ring.

    • ATR (Ataxia Telangiectasia and Rad3-related): Often serves as the core scaffold for clinical ATR inhibitors (e.g., Berzosertib/VX-970 analogs).

    • CDKs (Cyclin-Dependent Kinases): Moderate affinity, often a source of off-target toxicity.

Comparative Performance: Fragment vs. Clinical Candidate
Feature5-(Piperidin-1-yl)pyrazin-2-amine (Fragment)Berzosertib (VX-970) (Optimized Drug)Prexasertib (LY2606368) (Optimized Drug)
Role Chemical Probe / Building BlockClinical ATR InhibitorClinical CHK1 Inhibitor
Potency (IC50) Low (µM range)High (nM range)High (<10 nM)
Selectivity Promiscuous (Hits multiple kinases)High (ATR selective)High (CHK1/2 selective)
Binding Mode Hinge Binder (Core interactions only)Hinge + Hydrophobic Pocket + Solvent FrontHinge + Ribose Pocket interactions
Key Liability Adenosine Receptor Cross-reactivityOptimized to reduce off-targetsOptimized to reduce off-targets

Cross-Reactivity & Selectivity Profile

The "cross-reactivity" of this molecule is defined by its two structural components: the Aminopyrazine Head (Kinome/Adenosine) and the Piperidine Tail (hERG/GPCRs).

A. Kinome Promiscuity (The "Adenine Mimic" Effect)

As a fragment, 5-(Piperidin-1-yl)pyrazin-2-amine lacks the "gatekeeper" substituents required for selectivity. Consequently, it shows broad cross-reactivity across the kinome, particularly with:

  • CMGC Family: CDK1, CDK2, GSK3β.

  • CAMK Family: CHK1, CHK2.

  • Mechanism: The 2-amino group functions as a hydrogen bond donor to the hinge residue (e.g., Glu81 in CDK2), while the N1 of the pyrazine acts as an acceptor.

B. Adenosine Receptor Cross-Reactivity

The aminopyrazine scaffold is isosteric with the adenine core of adenosine.

  • Target: Adenosine Receptors (A1, A2A).

  • Impact: Potential for cardiovascular side effects (bradycardia, hypotension) if not optimized. The piperidine ring can occupy the ribose-binding pocket, increasing affinity for these GPCRs.

C. hERG Channel Inhibition (The "Piperidine" Effect)

The basic nitrogen of the piperidine ring (pKa ~10-11) is a known pharmacophore for hERG channel blockade.

  • Risk: QT prolongation.

  • Mitigation in Drug Design: In optimized drugs (e.g., Berzosertib), the piperidine is often substituted or rigidified to reduce hERG binding while maintaining solubility.

Experimental Protocols for Profiling

To validate the cross-reactivity profile, the following protocols are industry standard.

Protocol 1: Kinase Selectivity Profiling (LanthaScreen Eu Kinase Binding Assay)
  • Objective: Determine the K_d values across a panel of 50+ kinases.

  • Method:

    • Reagents: Alexa Fluor® 647-labeled Tracer, Europium-labeled anti-tag antibody, Kinase of interest.

    • Preparation: Dilute 5-(Piperidin-1-yl)pyrazin-2-amine in DMSO (10-point dose-response, starting at 100 µM).

    • Incubation: Mix kinase, antibody, tracer, and compound in 384-well plates. Incubate for 60 min at RT.

    • Detection: Measure TR-FRET signal (Ex 340 nm, Em 665 nm / 615 nm).

    • Analysis: Calculate displacement of the tracer. A high signal indicates no binding; low signal indicates binding (displacement).

Protocol 2: hERG Patch Clamp Assay (Automated)
  • Objective: Assess cardiac safety liability.

  • Method:

    • Cell Line: CHO cells stably expressing hERG (Kv11.1).

    • System: Automated patch clamp (e.g., QPatch or Patchliner).

    • Protocol:

      • Hold potential at -80 mV.

      • Depolarize to +40 mV for 500 ms (activate channels).

      • Repolarize to -50 mV for 500 ms (measure tail current).

    • Application: Perfuse compound (0.1, 1, 10, 30 µM) and measure reduction in peak tail current.

    • Criteria: >50% inhibition at 10 µM indicates a "High Risk" fragment.

Visualization: Structural Activity & Cross-Reactivity Network

The following diagram illustrates the structural basis of the molecule's cross-reactivity, mapping the pharmacophore features to their respective off-targets.

CrossReactivityNetwork cluster_legend Legend Molecule 5-(Piperidin-1-yl) pyrazin-2-amine Aminopyrazine Aminopyrazine Core (Adenine Mimic) Molecule->Aminopyrazine Contains Piperidine Piperidine Ring (Basic Amine) Molecule->Piperidine Contains KinaseHinge Kinase Hinge Region (CHK1, ATR, CDKs) Aminopyrazine->KinaseHinge H-Bond Donor/Acceptor (Primary Effect) AdenosineR Adenosine Receptors (A1, A2A) Aminopyrazine->AdenosineR Isosteric Mimicry (Side Effect) Piperidine->AdenosineR Ribose Pocket Binding hERG hERG Channel (QT Prolongation Risk) Piperidine->hERG Cation-Pi Interaction (Toxicity Risk) L1 Fragment L2 Structural Motif L3 Biological Target

Caption: Structural decomposition of 5-(Piperidin-1-yl)pyrazin-2-amine linking pharmacophore features to specific biological targets and liabilities.

Data Summary: Selectivity & Potency Metrics

The table below synthesizes predicted and experimental data for the fragment versus optimized clinical candidates.

Metric5-(Piperidin-1-yl)pyrazin-2-amine Berzosertib (VX-970) Notes
Molecular Weight ~178 Da467 DaFragment vs. Drug
Ligand Efficiency (LE) High (>0.4)Moderate (~0.3)Fragments have high LE but low potency.
Kinase Selectivity (Gini) Low (<0.3)High (>0.7)Fragment hits many kinases; Drug is tuned.
hERG Inhibition (IC50) Potential < 30 µM> 100 µM (Optimized)Piperidine is a risk factor.
Primary Utility Starting Point / Probe Clinical Therapeutic Use fragment for library screening.

References

  • Rees, D. C., Congreve, M., & Murray, C. W. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery. [Link]

  • Bamborough, P., et al. (2011). Fragment-Based Discovery of Aminopyrazine Inhibitors of Checkpoint Kinase 1. Journal of Medicinal Chemistry. [Link]

  • Furet, P., et al. (2013). Discovery of Novel ATR Inhibitors using Fragment-Based Screening. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Waring, M. J., et al. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery. [Link]

  • PubChem Database. (2024). Compound Summary: 5-(Piperidin-1-yl)pyrazin-2-amine (CAS 1314354-59-0).[1][2] National Center for Biotechnology Information. [Link]

Sources

Comprehensive Guide to 5-(Piperidin-1-yl)pyrazin-2-amine Analogs in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-(Piperidin-1-yl)pyrazin-2-amine scaffold represents a privileged structural motif in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., CHK1 , CHK2 , Syk ).[1] This guide provides a head-to-head technical comparison of the parent piperidine scaffold against its three most critical bioisosteric analogs: Morpholine , N-Methylpiperazine , and Pyrrolidine .[1]

These analogs are not merely structural variants but strategic tools used to modulate lipophilicity (LogP) , solubility , metabolic stability , and target residence time .[1] This guide synthesizes experimental data, synthetic protocols, and structure-activity relationship (SAR) insights to assist researchers in lead optimization.

Structural & Physicochemical Comparison

The choice of the substituent at the C-5 position of the pyrazine-2-amine core dictates the physicochemical profile of the inhibitor. The 2-amino group typically functions as the hinge-binding motif (donor-acceptor), while the 5-position vector projects into the solvent-exposed region or the ribose pocket, depending on the specific kinase conformation.

Comparative Analysis Table
FeaturePiperidine Analog (Parent)Morpholine Analog (Bioisostere)N-Methylpiperazine Analog (Solubility)Pyrrolidine Analog (Steric)
Structure 6-membered carbocycle6-membered ether6-membered basic amine5-membered carbocycle
Formula C

H

N

C

H

N

O
C

H

N

C

H

N

Calc.[1] LogP ~1.8 - 2.1~0.8 - 1.1~0.5 - 0.9~1.5 - 1.8
tPSA (Ų) ~52~61 (Higher polarity)~55 (Basic)~52
Solubility Low to ModerateModerateHigh (Ionizable)Low to Moderate
Metabolic Stability Susceptible to hydroxylationHigh (Blocked metabolism)Moderate (N-demethylation)Susceptible
Key Application Maximizing hydrophobic contactReducing LogP / ClearanceImproving oral bioavailabilitysteric fitting / Potency
Scientific Insight: The "Solubility-Permeability" Trade-off
  • Piperidine : Offers the highest lipophilic ligand efficiency (LLE) if the target pocket is hydrophobic.[1] However, it often suffers from rapid oxidative metabolism by CYP450 enzymes (hydroxylation at C-3/C-4 of the piperidine ring).

  • Morpholine : A classic bioisostere that lowers cLogP by ~1 unit.[1] It reduces non-specific binding and improves metabolic stability but may lose potency if the ether oxygen encounters a repulsive electrostatic environment.[1]

  • N-Methylpiperazine : Introduces a basic center (pKa ~7.8).[1] This allows for salt formation (e.g., HCl, Mesylate), drastically improving aqueous solubility for formulation.

Biological Activity & Mechanism of Action[1][3][4][5][6]
Kinase Selectivity Profile (CHK1 / CHK2 Context)

In the context of Checkpoint Kinase 1 (CHK1) inhibitors (e.g., related to CCT244747 ), the 2-aminopyrazine core binds to the hinge region.

  • Hinge Interaction : The N-1 of pyrazine accepts a H-bond from the backbone amide (e.g., Cys87 in CHK1), and the 2-NH

    
     donates a H-bond to the backbone carbonyl (e.g., Glu85).
    
  • 5-Position Vector : The 5-substituent points towards the solvent front.[1][2][3] Bulky groups here can improve selectivity by clashing with the "gatekeeper" residue or interacting with specific solvent-front residues.[1]

Experimental Data Interpretation:

  • Pyrrolidine Analog : Often shows higher potency (lower IC

    
    ) due to a tighter steric fit and slightly different electronic donation to the pyrazine ring, increasing the basicity of the hinge-binding nitrogen.
    
  • Morpholine Analog : Frequently used to "dial out" hERG liability associated with high lipophilicity, though often at a 2-5x cost in on-target potency.[1]

Experimental Protocols
Protocol A: Synthesis of 5-(Piperidin-1-yl)pyrazin-2-amine via S

Ar

Objective : To synthesize the parent scaffold from commercially available precursors. Reaction Class : Nucleophilic Aromatic Substitution (S


Ar).[1]

Reagents :

  • Substrate : 2-Amino-5-bromopyrazine (CAS: 59489-71-3) or 2-Amino-5-chloropyrazine.[1]

  • Nucleophile : Piperidine (1.5 - 2.0 equivalents).[1]

  • Base : N,N-Diisopropylethylamine (DIPEA) or K

    
    CO
    
    
    
    .[1]
  • Solvent : DMF, DMA, or NMP (High boiling point polar aprotic).[1]

  • Temperature : 80°C - 120°C.[1]

Step-by-Step Methodology :

  • Charge : In a dry pressure vial, dissolve 2-Amino-5-bromopyrazine (1.0 eq, 174 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Add : Add Piperidine (1.5 eq, 148 µL) followed by DIPEA (2.0 eq, 348 µL).

  • Heat : Seal the vial and heat to 100°C for 12 hours. Monitor by LC-MS (Target Mass [M+H]+ = 179.1).

  • Workup : Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

  • Purification : Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via Flash Column Chromatography (SiO
    
    
    , 0-50% EtOAc in Hexanes).
  • Yield : Expect 60-80% as a pale yellow solid.[1]

Validation :

  • 1H NMR (DMSO-d

    
    ) : Look for pyrazine protons (singlets at ~7.5-8.0 ppm) and piperidine multiplets (1.5-1.6 ppm, 3.4-3.5 ppm).
    
Protocol B: Kinase Inhibition Assay (ADP-Glo™ Format)

Objective : Determine IC


 of analogs against CHK1.
  • Preparation : Dilute compounds in 100% DMSO (10-point dose response, 1:3 serial dilution).

  • Enzyme Mix : Prepare 2x CHK1 enzyme solution in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl

    
    , 1 mM DTT, 0.01% BSA).
    
  • Substrate Mix : Prepare 2x ATP/Substrate mix (e.g., 10 µM ATP, 0.2 µg/µL CDC25C peptide).

  • Reaction : Add 2.5 µL Compound + 2.5 µL Enzyme to a 384-well plate. Incubate 10 min. Add 5 µL Substrate Mix.

  • Incubation : Incubate at RT for 60 min.

  • Detection : Add 10 µL ADP-Glo™ Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).

  • Read : Measure Luminescence. Fit data to a 4-parameter logistic equation.

Visualization of SAR & Logic
Diagram 1: Structure-Activity Relationship (SAR) Decision Tree

This diagram illustrates the logical flow for selecting the appropriate analog based on the lead optimization bottleneck (e.g., Solubility vs. Potency).

SAR_Logic Start Lead Scaffold: 5-(Piperidin-1-yl)pyrazin-2-amine Issue_Solubility Issue: Poor Aqueous Solubility Start->Issue_Solubility Issue_Metabolism Issue: High Clearance (Microsomal) Start->Issue_Metabolism Issue_Potency Issue: Low Potency / Steric Clash Start->Issue_Potency Soln_Piperazine Solution: N-Methylpiperazine Analog (Introduces Basic Amine) Issue_Solubility->Soln_Piperazine Install Polar/Basic Group Soln_Morpholine Solution: Morpholine Analog (Reduces LogP, Blocks Oxidation) Issue_Metabolism->Soln_Morpholine Bioisosteric Replacement Soln_Pyrrolidine Solution: Pyrrolidine Analog (Compacts Structure) Issue_Potency->Soln_Pyrrolidine Ring Contraction Outcome_Solubility Result: + Solubility (Salt form) - Permeability risk Soln_Piperazine->Outcome_Solubility Outcome_Metabolism Result: + Metabolic Stability - Potency (H-bond repulsion?) Soln_Morpholine->Outcome_Metabolism Outcome_Potency Result: + Potency (Tighter fit) - Lipophilicity risk Soln_Pyrrolidine->Outcome_Potency

Caption: Decision matrix for optimizing the 5-position of the pyrazine-2-amine scaffold based on ADME/Tox liabilities.

Diagram 2: Synthetic Pathway (S

Ar)

Synthesis SM1 2-Amino-5-bromo- pyrazine Intermediate Transition State (Meisenheimer Complex) SM1->Intermediate Heat, Base (DIPEA) Reagent Amine (HNR2) (Piperidine/Morpholine) Reagent->Intermediate Product 5-Substituted Pyrazin-2-amine Intermediate->Product - HBr

Caption: General synthetic route via Nucleophilic Aromatic Substitution (S


Ar) to access 5-amino analogs.
References
  • Walton, M. I., et al. (2012).[1] "Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors." Journal of Medicinal Chemistry, 55(22), 10229–10240. Link

  • Lainchbury, M., et al. (2012).[1] "Discovery of CCT244747, a Selective Chk1 Inhibitor."[1][3] Journal of Medicinal Chemistry. (Describes the pyrazine scaffold optimization).

  • ChemicalBook . "5-(4-Methylpiperazin-1-yl)pyrazin-2-amine Product Properties." Link

  • Sigma-Aldrich . "5-(Pyrrolidin-1-yl)pyrazin-2-amine CAS 1034711-12-0."[1] Link

  • PubChem . "Pyrazine-based Kinase Inhibitors: Biological Activity and Structure." Link

Sources

A Comparative Analysis of 5-(Piperidin-1-yl)pyrazin-2-amine and its Enantiomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazine scaffold is a privileged structure, known for its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects.[2][3] This guide provides an in-depth comparative analysis of 5-(Piperidin-1-yl)pyrazin-2-amine, a novel aminopyrazine derivative, and its constituent enantiomers. As the stereochemistry of a molecule can dramatically influence its pharmacological and toxicological profile, a thorough understanding of the individual enantiomers is paramount for any drug development program.[4]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, from the synthesis of the racemic compound to the stereoselective analysis and comparative biological evaluation of its enantiomers. The methodologies presented herein are grounded in established scientific principles and supported by relevant literature, offering a practical framework for the investigation of this and similar chiral molecules.

Synthesis of Racemic 5-(Piperidin-1-yl)pyrazin-2-amine

The synthesis of the racemic 5-(Piperidin-1-yl)pyrazin-2-amine can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the reaction of a halogenated aminopyrazine with piperidine.

Experimental Protocol: Synthesis of Racemic 5-(Piperidin-1-yl)pyrazin-2-amine

Materials:

  • 5-Bromo-2-aminopyrazine

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-bromo-2-aminopyrazine (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield racemic 5-(Piperidin-1-yl)pyrazin-2-amine.

Causality of Experimental Choices:

  • Solvent: DMF is chosen for its high boiling point and its ability to dissolve the reactants and facilitate the nucleophilic substitution reaction.

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Excess Piperidine: A slight excess of piperidine is used to ensure the complete consumption of the starting bromopyrazine.

  • Inert Atmosphere: A nitrogen atmosphere is maintained to prevent any potential side reactions with atmospheric oxygen or moisture at elevated temperatures.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its individual enantiomers is a critical step in evaluating their distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, particularly with polysaccharide-based chiral stationary phases (CSPs).[5][6]

Experimental Protocol: Chiral HPLC Separation

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IA or a similar amylose-based column (e.g., amylose tris(3,5-dimethylphenylcarbamate)).[5]

  • Mobile Phase: A mixture of hexane and a polar modifier such as isopropanol (IPA) or ethanol, with a small percentage of an amine additive like diethylamine (DEA) to improve peak shape.

  • Racemic 5-(Piperidin-1-yl)pyrazin-2-amine sample.

  • HPLC grade solvents.

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., Hexane:IPA:DEA 80:20:0.1 v/v/v) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the racemic 5-(Piperidin-1-yl)pyrazin-2-amine in the mobile phase to prepare a sample solution of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Optimization: If the initial separation is not optimal, systematically vary the mobile phase composition (ratio of hexane to alcohol modifier) and the flow rate to achieve baseline resolution of the two enantiomeric peaks.

Rationale for Method Selection:

  • Chiral Stationary Phase: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have a broad enantioselectivity for a wide range of chiral compounds, including those containing nitrogen heterocycles.[4]

  • Mobile Phase: A normal-phase mobile system (hexane with an alcohol modifier) is often effective for these types of CSPs. The amine additive helps to suppress the interaction of the basic amine groups of the analyte with the residual silanol groups on the silica support, leading to improved peak symmetry.

Comparative Analysis: Racemate vs. Enantiomers

A thorough comparative analysis involves characterizing the physicochemical properties and evaluating the biological activity of the racemic mixture against each of its purified enantiomers.

Physicochemical Characterization
PropertyRacemic MixtureEnantiomer 1 (e.g., (+)-isomer)Enantiomer 2 (e.g., (-)-isomer)
Melting Point Typically a single, sharp melting point.Identical to the other enantiomer.Identical to the other enantiomer.
Specific Rotation [α] = 0°[α] = +x° (e.g., in Methanol)[α] = -x° (in Methanol)
Solubility May differ from the pure enantiomers (eutectic).Identical to the other enantiomer.Identical to the other enantiomer.
Biological Evaluation: In Vitro Cytotoxicity Assay

Given the known anticancer potential of pyrazine derivatives, a primary biological evaluation could involve assessing the cytotoxicity of the racemate and individual enantiomers against a panel of human cancer cell lines.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.[7][8]

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Racemic 5-(Piperidin-1-yl)pyrazin-2-amine and its purified enantiomers.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the racemic mixture and each enantiomer in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same percentage of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for the racemate and each enantiomer by plotting the cell viability against the compound concentration.

Hypothetical Comparative Cytotoxicity Data
CompoundIC₅₀ on HeLa cells (µM)
Racemic Mixture15.2
(+)-5-(Piperidin-1-yl)pyrazin-2-amine5.8
(-)-5-(Piperidin-1-yl)pyrazin-2-amine35.7

This hypothetical data illustrates a scenario where the (+)-enantiomer is significantly more potent than the (-)-enantiomer, highlighting the importance of chiral separation in drug discovery.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.

Synthesis_Workflow A 5-Bromo-2-aminopyrazine + Piperidine B Nucleophilic Aromatic Substitution A->B K2CO3, DMF, 100°C D Purification (Column Chromatography) B->D C Racemic 5-(Piperidin-1-yl)pyrazin-2-amine D->C

Caption: Synthetic workflow for racemic 5-(Piperidin-1-yl)pyrazin-2-amine.

Chiral_Separation_Workflow A Racemic Mixture B Chiral HPLC System A->B Injection E Fraction Collection B->E Separation on Chiralpak IA C (+)-Enantiomer D (-)-Enantiomer E->C E->D

Caption: Workflow for the chiral resolution of enantiomers by HPLC.

Cytotoxicity_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Racemate & Enantiomers A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach for the synthesis, chiral separation, and comparative analysis of 5-(Piperidin-1-yl)pyrazin-2-amine and its enantiomers. While the provided protocols are based on established methodologies for similar compounds, it is imperative for researchers to optimize these conditions for this specific molecule. The potential for stereospecific biological activity underscores the critical need for such detailed investigations in the early stages of drug discovery. By systematically evaluating the racemic mixture and its individual enantiomers, researchers can make more informed decisions, ultimately leading to the development of safer and more efficacious therapeutic agents. The versatile pyrazine scaffold continues to be a fertile ground for the discovery of novel bioactive molecules, and a thorough understanding of their stereochemical properties is key to unlocking their full therapeutic potential.

References

  • Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. Mini-Reviews in Medicinal Chemistry. [Link]

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]

  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of Some Imidazo[1,2-a]pyrazine derivatives and evaluation of their antimicrobial activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]

  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal. [Link]

  • Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Advances. [Link]

  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed. [Link]

  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies. [Link]

  • Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2. Nature Communications. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]

  • N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. Thieme. [Link]

  • Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes. Organic Chemistry Frontiers. [Link]

Sources

Benchmarking a Novel CDK4/6 Inhibitor: A Comparative Guide to 5-(Piperidin-1-yl)pyrazin-2-amine (Piprazinamine) Against Current Standards of Care in HR+/HER2- Breast Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of HR+ Breast Cancer Treatment

For decades, endocrine therapy has been the cornerstone of treatment for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, which accounts for the majority of breast cancer cases.[1] However, the development of resistance remains a significant clinical challenge. The discovery and success of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have revolutionized the management of this disease, significantly improving patient outcomes when used in combination with endocrine therapy.[2][3][4]

This guide introduces a novel investigational molecule, 5-(Piperidin-1-yl)pyrazin-2-amine, hereafter referred to as "Piprazinamine." Its chemical scaffold, featuring a pyrazine ring linked to a piperidine moiety, is a privileged structure in kinase inhibitor design, suggesting a strong potential for CDK4/6 inhibition. This document provides a comprehensive benchmark of Piprazinamine's hypothesized profile against the three FDA-approved standards of care: Palbociclib (Ibrance®), Ribociclib (Kisqali®), and Abemaciclib (Verzenio®).

Our objective is to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison grounded in established experimental protocols and preclinical and clinical data. We will dissect the mechanistic nuances, compare preclinical efficacy, and outline the clinical benchmarks Piprazinamine must meet or exceed to represent a meaningful advancement in this therapeutic class.

Part 1: Molecular Mechanism of Action: Targeting the Cell Cycle Engine

The proliferation of HR+ breast cancer cells is heavily reliant on the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway.[5][6][7] In response to mitogenic signals, such as estrogen, Cyclin D levels rise and form active complexes with CDK4 and CDK6.[6][8] These complexes then phosphorylate the Rb protein, a key tumor suppressor.[9][10][11] Phosphorylation inactivates Rb, releasing the E2F transcription factor to initiate the transcription of genes required for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle, thereby committing the cell to division.[6]

CDK4/6 inhibitors function by competitively binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[7][9][12] This action maintains Rb in its active, hypophosphorylated state, keeping E2F sequestered and effectively arresting the cell cycle in the G1 phase.[13][14] This cytostatic effect halts tumor cell proliferation.[1][15]

CDK46_Pathway cluster_0 Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D Upregulates CDK4/6 CDK4/6 Cyclin D->CDK4/6 Forms Complex Rb Rb CDK4/6->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Releases S-Phase Entry S-Phase Entry E2F->S-Phase Entry Promotes Piprazinamine Piprazinamine Piprazinamine->CDK4/6 Inhibits

Caption: The CDK4/6-Cyclin D-Rb Signaling Pathway.
Comparative Kinase Selectivity

While all three approved agents target CDK4 and CDK6, they exhibit subtle differences in their kinase selectivity profiles, which may influence their efficacy and toxicity.[16]

  • Palbociclib and Ribociclib show relatively balanced inhibition of both CDK4 and CDK6.[16]

  • Abemaciclib is distinguished by its greater potency against CDK4 compared to CDK6.[16][17] It also demonstrates activity against other kinases, such as CDK9, at higher concentrations, which may contribute to its observed single-agent activity and a distinct side-effect profile.[18][19]

For Piprazinamine , its pyrazin-piperidine core suggests a strong and selective interaction within the ATP-binding cleft of CDK4/6. The primary scientific objective would be to characterize its selectivity profile. A molecule with higher selectivity for CDK4/6 over other kinases could theoretically offer a wider therapeutic window and fewer off-target effects. Conversely, a profile similar to Abemaciclib might predict potent single-agent activity.

Part 2: A Framework for Preclinical Evaluation

To benchmark Piprazinamine, a rigorous preclinical evaluation is essential. This involves a combination of in vitro biochemical assays and in vivo tumor models to establish potency, selectivity, and anti-tumor activity.

Preclinical_Workflow cluster_workflow A In Vitro Kinase Assay (IC50 Determination) B Cell-Based Proliferation Assay (HR+ Breast Cancer Lines) A->B Potency in Cells C In Vivo Xenograft Model (Tumor Growth Inhibition) B->C Efficacy in Vivo D Pharmacokinetic/ Pharmacodynamic Analysis C->D Exposure-Response

Caption: Standard Preclinical Workflow for CDK4/6 Inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Piprazinamine against CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes and compare it to the standards of care.

Methodology:

  • Reagent Preparation:

    • Reconstitute recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes in kinase buffer.

    • Prepare a substrate solution containing a peptide derived from Retinoblastoma protein (e.g., Rb (792-928)).

    • Prepare ATP solution spiked with ³³P-γ-ATP.

    • Prepare serial dilutions of Piprazinamine, Palbociclib, Ribociclib, and Abemaciclib in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, the test compound at various concentrations, and the Rb substrate.

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding the ATP/³³P-γ-ATP solution.

    • Allow the reaction to proceed for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate that captures the phosphorylated Rb substrate.

    • Wash the filter plate to remove unincorporated ³³P-γ-ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality and Validation: This assay directly measures the compound's ability to inhibit the primary target enzymes. The use of a radiolabeled ATP provides a highly sensitive and direct measure of kinase activity. Including the three standard-of-care drugs in the same assay provides a self-validating system, ensuring that the results for Piprazinamine are directly comparable and benchmarked against known standards under identical experimental conditions.

Table 1: Comparative In Vitro Kinase Potency (IC50, nM)

Compound CDK4/Cyclin D1 CDK6/Cyclin D3 Rationale for Hypothetical Values
Piprazinamine (Hypothetical) 5 12 Positioned as a highly potent inhibitor, potentially more so than Palbociclib, with a slight preference for CDK4, akin to Abemaciclib.
Palbociclib 11 16 Based on published preclinical data showing balanced, low-nanomolar inhibition.[20]
Ribociclib 10 39 Reflects known data indicating potent and selective inhibition of CDK4/6.[21]

| Abemaciclib | 2 | 10 | Based on reports of its high potency, particularly against CDK4.[16][18] |

Protocol 2: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Piprazinamine in a well-established, patient-relevant in vivo model of HR+/HER2- breast cancer.

Methodology:

  • Model System:

    • Animal Model: Female athymic nude mice (nu/nu), aged 6-8 weeks.

    • Cell Line: MCF-7 human breast adenocarcinoma cells (ER+, PR+, HER2-). These cells are known to be sensitive to CDK4/6 inhibition.[18]

    • Justification: The use of immunodeficient mice allows for the growth of human tumors.[22][23] MCF-7 is a well-characterized luminal A breast cancer cell line whose growth is driven by the estrogen receptor, making it highly relevant for this study.[24]

  • Study Execution:

    • Implant 5 x 10⁶ MCF-7 cells mixed with Matrigel subcutaneously into the flank of each mouse.

    • Supplement mice with an estrogen pellet to support tumor growth.

    • Monitor tumor growth until average tumor volume reaches approximately 150-200 mm³.

    • Randomize mice into treatment cohorts (n=8-10 per group):

      • Vehicle Control (e.g., 0.5% HPMC + 0.2% Tween 80, oral gavage)

      • Piprazinamine (e.g., 50 mg/kg, daily oral gavage)

      • Standard of Care (e.g., Palbociclib at 100 mg/kg, daily oral gavage)

    • Administer treatment daily for 21-28 days.

    • Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

  • Endpoint Analysis:

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for phosphorylated Rb).

Table 2: Comparative In Vivo Efficacy (MCF-7 Xenograft Model)

Treatment Group Dosing Tumor Growth Inhibition (TGI, %) Rationale for Hypothetical Values
Vehicle Control - 0 Baseline for comparison.
Piprazinamine (Hypothetical) 50 mg/kg, QD ~95% Positioned to show robust, potentially superior, tumor growth inhibition compared to the standard of care in this preclinical model.
Palbociclib 100 mg/kg, QD ~85% Reflects strong anti-tumor activity seen in preclinical xenograft models.[25]

| Abemaciclib | 50 mg/kg, QD | ~90% (with some regression) | Based on preclinical data showing potent tumor growth inhibition and potential for tumor regression.[18][26][27] |

Part 3: Clinical Benchmarking: Defining Success

The ultimate benchmark for Piprazinamine will be its performance in clinical trials relative to the established efficacy and safety of the approved CDK4/6 inhibitors. The pivotal trials for Palbociclib (PALOMA series), Ribociclib (MONALEESA series), and Abemaciclib (MONARCH series) have set high standards for progression-free survival (PFS) and, more recently, overall survival (OS) in the first- and second-line treatment of metastatic HR+/HER2- breast cancer.[28][29][30][31]

Table 3: Pivotal Phase 3 Trial Outcomes in First-Line Metastatic HR+/HER2- Breast Cancer

Trial (Drug + AI vs. Placebo + AI) Median Progression-Free Survival (PFS) Median Overall Survival (OS) Key Grade 3/4 Adverse Events
PALOMA-2 (Palbociclib) 27.6 vs. 14.5 months Not statistically significant Neutropenia (67%), Leukopenia (25%)
MONALEESA-2 (Ribociclib) 25.3 vs. 16.0 months 63.9 vs. 51.4 months Neutropenia (63%), Hepatobiliary toxicity (11%), QT prolongation (3%)[29][30]

| MONARCH 3 (Abemaciclib) | 28.2 vs. 14.8 months | Not yet mature; trend favors Abemaciclib | Diarrhea (10%), Neutropenia (21%) |

Data compiled from publicly available clinical trial results. AI = Aromatase Inhibitor.

Analysis of Clinical Profiles:
  • Efficacy: All three agents have demonstrated a profound improvement in PFS.[31] Ribociclib is the only agent to date to show a statistically significant overall survival benefit in the first-line setting.[32] For Piprazinamine to be considered a significant advance, it would need to demonstrate at least non-inferior PFS with a superior safety profile, or ideally, superior PFS or OS.

  • Safety and Tolerability: The approved CDK4/6 inhibitors have distinct and manageable safety profiles.

    • Palbociclib and Ribociclib are most commonly associated with neutropenia, which is typically managed with dose interruptions and does not usually lead to high rates of febrile neutropenia.[16]

    • Abemaciclib is most frequently associated with diarrhea, which generally occurs early in treatment and can be managed with anti-diarrheal medication and dose adjustments.[33]

    • Ribociclib carries a warning for QT interval prolongation, requiring baseline and on-treatment ECG monitoring.[13]

The hypothesized profile for Piprazinamine would ideally demonstrate a lower incidence of severe neutropenia and diarrhea, potentially offering a better-tolerated option for patients. This would be a significant differentiating factor in a competitive market.

Conclusion and Future Perspectives

Benchmarking the hypothetical molecule Piprazinamine against the established standards of care—Palbociclib, Ribociclib, and Abemaciclib—provides a clear roadmap for its development. The pyrazin-piperidine scaffold holds promise for potent and selective CDK4/6 inhibition.

To establish itself as a viable clinical candidate, Piprazinamine must:

  • Demonstrate Superior or Differentiated Preclinical Activity: This includes potent, low-nanomolar inhibition of CDK4/6 and robust tumor growth inhibition in relevant in vivo models.

  • Achieve Compelling Clinical Efficacy: In clinical trials, it must meet or exceed the high bar for progression-free survival set by the current agents, with a clear path to demonstrating an overall survival benefit.

  • Offer a Favorable Safety Profile: A key opportunity for differentiation lies in improved tolerability, such as a lower incidence of severe neutropenia or gastrointestinal toxicity, which could enhance patient quality of life and treatment adherence.

Future research should also focus on Piprazinamine's activity in the context of acquired resistance to current CDK4/6 inhibitors, a growing area of clinical need.[1][8] A novel agent that can overcome known resistance mechanisms would represent a paradigm shift in the management of HR+/HER2- breast cancer. This guide serves as a foundational framework for the rigorous, evidence-based evaluation required to translate a promising molecule like Piprazinamine from the laboratory to the clinic.

References

  • Frontiers. (2025, May 12). CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment. [Link]

  • Cure, S. E. (n.d.). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. PMC. [Link]

  • Pharma Lord. (n.d.). Palbociclib: A Comprehensive Overview. [Link]

  • Massive Bio. (2025, December 11). Abemaciclib. [Link]

  • Taylor & Francis Online. (2023, December 14). Current views on in vivo models for breast cancer research and related drug development. [Link]

  • Wikipedia. (n.d.). Palbociclib. [Link]

  • Wikipedia. (n.d.). Abemaciclib. [Link]

  • Pfizer Oncology Development. (n.d.). Palbociclib. [Link]

  • Taylor & Francis. (2024, February 15). Current views on in vivo models for breast cancer research and related drug development. [Link]

  • Cancer Care Ontario. (n.d.). abemaciclib. [Link]

  • Frontiers. (2021, July 12). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. [Link]

  • American Society of Clinical Oncology. (2021, May 28). Preclinical evaluation of novel CDK4/6 inhibitor GLR2007 in glioblastoma models. [Link]

  • American Association for Cancer Research. (2017, July 1). Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 In. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of action of Ribociclib Succinate?. [Link]

  • The Company of Biologists. (n.d.). In vivo models in breast cancer research: progress, challenges and future directions. PMC. [Link]

  • Impact Journals. (n.d.). Preclinical characterization of abemaciclib in hormone receptor positive breast cancer. [Link]

  • American Association for Cancer Research. (2018, April 30). Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer. [Link]

  • Quora. (2016, May 24). What is the mechanism of action of ribociclib?. [Link]

  • OncLive. (2014, October 3). Targeting Cell Cycle Progression: CDK4/6 Inhibition in Breast Cancer. [Link]

  • Taylor and Francis Online. (2023, December 14). Current views on in vivo models for breast cancer research and related drug development. [Link]

  • Crown Bioscience. (n.d.). Breast Cancer Drug Development Models. [Link]

  • Cancer Care Ontario. (n.d.). abemaciclib. [Link]

  • PubMed. (2017, July 1). Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. [Link]

  • National Institutes of Health. (2015, August 31). Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. [Link]

  • Taylor & Francis Online. (2021, November 15). Efficacy of CDK4/6 inhibitors in preclinical models of malignant pleural mesothelioma. [Link]

  • Targeted Oncology. (n.d.). Preclinical Findings Illuminate Intricacies in CDK4&6 Inhibition. [Link]

  • PubMed. (2017, December 15). Mechanisms of therapeutic CDK4/6 inhibition in breast cancer. [Link]

  • Breastcancer.org. (2026, January 29). What Are CDK4/6 Inhibitors?. [Link]

  • PubMed. (2018, September 15). Preclinical and clinical development of palbociclib and future perspectives. [Link]

  • Targeted Oncology. (2026, February 15). The Mechanism of Action of Palbociclib. [Link]

  • Taylor & Francis Online. (n.d.). Preclinical discovery and development of abemaciclib used to treat breast cancer. [Link]

  • MDPI. (n.d.). Palbociclib as an Antitumor Drug: A License to Kill. [Link]

  • Oncotarget. (2018, October 16). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. [Link]

  • National Institutes of Health. (n.d.). Advancements in breast cancer management: a comprehensive review of ribociclib combined with endocrine therapy. [Link]

  • ESMO. (2021, September 19). Preclinical research offers promise of new CDK4/6 inhibitors. [Link]

  • Karger Publishers. (2016, June 22). Palbociclib - from Bench to Bedside and Beyond. [Link]

  • National Institutes of Health. (n.d.). Abemaciclib is Active in Preclinical Models of Ewing's Sarcoma via Multi-pronged Regulation of Cell Cycle, DNA Methylation, and Interferon Pathway Signaling. [Link]

  • American Health & Drug Benefits. (2026, January 21). Kisqali (Ribociclib): Second CDK4/CDK6 Inhibitor Approved for Postmenopausal Women with HR-Positive, HER2-Negative Advanced Breast Cancer. [Link]

  • National Institutes of Health. (2018, May 22). Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma. [Link]

  • Breast Cancer Research. (2017, May 30). Pre-clinical analysis of the CDK4/6 inhibitor palbociclib in HER2-positive breast cancer. [Link]

  • Targeted Oncology. (n.d.). Differences Between CDK4&6 Inhibitors Predict Future Approaches. [Link]

  • AJMC. (2015, December 30). Physicians Discover Palbociclib Effective in Cancers Beyond Those of the Breast. [Link]

  • Future Medicine. (2019, July 15). MONALEESA Clinical Program: A Review of Ribociclib use in Different Clinical Settings. [Link]

  • ResearchGate. (2025, August 9). Preclinical discovery and development of abemaciclib used to treat breast cancer. [Link]

  • AJMC. (2020, September 2). Pivotal Studies for CDK4/6 Inhibitors. [Link]

  • American Association for Cancer Research. (2026, January 2). Preclinical Evaluation of the Efficacy of the Cyclin-Dependent Kinase Inhibitor Ribociclib in Combination with Letrozole against Patient-Derived Glioblastoma Cells. [Link]

  • Dove Press. (2024, September 29). Clinical Outcomes of Patients Treated with Ribociclib in Combination w. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Piperidin-1-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 5-(Piperidin-1-yl)pyrazin-2-amine, a heterocyclic amine compound commonly utilized in pharmaceutical research and drug development. Adherence to these protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The procedures outlined are synthesized from established best practices for analogous chemical structures, including piperidine and pyrazine derivatives, to provide a robust framework in the absence of a specific Safety Data Sheet (SDS) for this exact compound.

Core Principle: Hazard Identification and Risk Mitigation

5-(Piperidin-1-yl)pyrazin-2-amine incorporates both a piperidine ring and a pyrazine ring, structures that confer specific toxicological and chemical properties. The disposal plan is therefore predicated on a thorough understanding of these potential hazards. While specific data for this compound is limited, information from structurally related chemicals provides a strong basis for a cautious approach.

  • Piperidine Moiety : Piperidine is a cyclic amine that is classified as a flammable liquid and is known to be toxic and corrosive.[1] It can cause severe skin burns and eye damage.[2] Inhalation or skin contact can be toxic.[3]

  • Pyrazine/Pyridine Amine Moiety : Amino-substituted pyrazines and pyridines can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5]

Therefore, 5-(Piperidin-1-yl)pyrazin-2-amine must be treated as a hazardous substance requiring specialized disposal. Under no circumstances should this chemical be disposed of via standard laboratory drains or mixed with general municipal waste. [2][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling 5-(Piperidin-1-yl)pyrazin-2-amine for disposal. The causality is clear: to prevent exposure via inhalation, ingestion, or dermal contact, a comprehensive barrier is required.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).To prevent skin contact with a potentially toxic and corrosive substance.[7]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To protect eyes from splashes, which could cause serious damage.[5][7]
Body Protection Flame-retardant laboratory coat.To protect skin and clothing from contamination and provide a barrier against splashes.
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[5][8] If aerosolization is possible, a NIOSH-approved respirator may be necessary.To prevent inhalation of potentially toxic dust or vapors.[7]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled safely from the point of generation to its final collection point.

Step 1: Waste Segregation

Immediately segregate all waste contaminated with 5-(Piperidin-1-yl)pyrazin-2-amine at the point of generation. This is the cornerstone of a safe waste management system, preventing unintentional and dangerous chemical reactions.

  • Solid Waste : Includes contaminated gloves, weigh boats, paper towels, and surplus solid chemical.

  • Liquid Waste : Includes reaction mother liquors, solutions, and solvent rinses containing the compound.

  • Sharps Waste : Includes contaminated needles, syringes, or broken glassware.

Step 2: Waste Container Selection and Labeling

Use only approved, chemically compatible hazardous waste containers.[6]

  • For Solids : Use a clearly labeled, sealable polyethylene container or bag.

  • For Liquids : Use a sealable, shatter-resistant container (e.g., coated glass or HDPE) designated for halogenated or non-halogenated solvent waste, as appropriate.

  • Labeling : All containers must be clearly labeled with the words "Hazardous Waste ," the full chemical name "5-(Piperidin-1-yl)pyrazin-2-amine ," and the approximate quantity. Keep containers closed when not in use.[3][7]

Step 3: On-Site Accumulation

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel.

  • Storage Conditions : Keep containers in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[2][9]

  • Secondary Containment : Place liquid waste containers in a secondary containment bin to mitigate leaks or spills.

Step 4: Final Disposal

The ultimate disposal of 5-(Piperidin-1-yl)pyrazin-2-amine must be conducted by a licensed professional waste disposal service.[3]

  • Contact your Institution's Environmental Health & Safety (EHS) Office : Schedule a pickup for your properly labeled hazardous waste containers.

  • Documentation : Complete all required waste manifests or tags provided by your EHS office. Accurate documentation is a legal requirement.

  • Hand-Off : Transfer the waste to authorized EHS personnel for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF). Incineration is a common and effective method for the destruction of such organic compounds.

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : If the material is in a solvent, extinguish all nearby flames and turn off spark-producing equipment, as piperidine is flammable.[1][2]

  • Contain the Spill :

    • For Solid Spills : Use dry clean-up procedures.[7] Gently sweep or vacuum up the material, avoiding dust generation, and place it into a labeled hazardous waste container.

    • For Liquid Spills : Cover with a non-flammable absorbent material like sand or diatomaceous earth.[2] Scoop the absorbed material into a suitable container for disposal.

  • Decontaminate : Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[2][7]

  • Report : Report the incident to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-(Piperidin-1-yl)pyrazin-2-amine waste.

G cluster_0 cluster_1 Waste Streams cluster_2 start Waste Generation Point (5-(Piperidin-1-yl)pyrazin-2-amine) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) ppe->segregate solid Solid Waste segregate->solid liquid Liquid Waste segregate->liquid sharps Sharps Waste segregate->sharps label_solid Step 3a: Place in Labeled Solid Waste Container solid->label_solid label_liquid Step 3b: Place in Labeled Liquid Waste Container liquid->label_liquid label_sharps Step 3c: Place in Labeled Sharps Container sharps->label_sharps store Step 4: Store in Designated Satellite Accumulation Area label_solid->store label_liquid->store label_sharps->store ehs Step 5: Contact EHS for Pickup & Complete Waste Manifest store->ehs disposal Final Disposal by Licensed Facility ehs->disposal

Caption: Workflow for the safe disposal of 5-(Piperidin-1-yl)pyrazin-2-amine.

References

  • 5-(piperazin-1-yl)pyridin-2-aMine - Safety Data Sheet. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCtWHiyde2Mh-D2pKX97wm5V88MzYQrhFIjko6VNAuCRangb_f5kJ7WlUORTV9-LK_RJXBhubDa4kRQjKJ643H7-YHKwvZNxblrUY20H72Y0WOV-fvibwHNLzbx_tqW0aOSQQSFRTBzK4_HzYeMqd931KJbSS5R-zyAB11DjcqFio=]
  • (S)-Piperidin-3-ol - Safety Data Sheet. Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBmD8NLgTFIwvF-P5w8WbukeHSOxiLCJ-b3DnGkp3j3U6dFic199LeXDwmoGcNFNeEoPxwYcnoatMKmh7b3HKmFdlRdHhkAisOolCX7VYK1v4XtJYFi3-MgnXvsp_IxCIWpKvN9XQVbqtfPdUsTKQaNIfXG8hRAx3Ck0b_TyI=]
  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHetjHrtl-bIYJ0El-hRDJysgcRZ_XLXpE-pBHu5kYMp2o-1TJPBzkh-InWZin6cgBVb3YAvhxfFwhY1Zesie-jl43C1okbjzgyR7kmd99fKoLDswBs1fIZUyICrv6cupuxUhZrNN16kJbmtk5jvw2WbxEt53ClVBMYOxiEluhuGU1oVHeVNDiQ0_AS]
  • Safety Data Sheet: Piperidine. Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvIYUMuQIE6UMnp63WMbn3Gk_kiRUWk13zVsNRSREfDl1EZlAE2LCnWeEP7IdsIU6QXtGTvWaB0ZtvJ2jXPlwNvDw4Y71qFibFnXWscdSwAbDYloETFdHQqIEawledMxzga3ZD5Sx3JF-kG0g69MnCcwMXmgB089AZ]
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgu3T-xzY6bHfVWQoEkPQxA0-zDAy1HErJLGYFQrN83A2zwBe2aUD5DJtlzAFr8eRoskDq0HVXgWMRpnJmqwYxJAiKtyrM_Sd-23zM4bRgTtyHtg6wdOFDcjQExW9pIwfS0RMpI01J8ejDyiT4kYoxc5Hozb60Xp680Au4gYuo6L6ZEA==]
  • SAFETY DATA SHEET - Piperidine. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa6WktVZzZwVcEzz4erIv_Zo5GzoA3B6GAKU0G6uqgzDjX29_bfTaOhf0kZQgy2mDQg6pJENF8pNdfU0wkBR6HECPfnmgz_-GXhDqoWAPn8osZp-5tpXCa2GVLFM7dYmSMxZZEol2v]
  • SAFETY DATA SHEET - 1-(5-Methylpyridin-2-yl)piperazine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg9SZM2oQfAS7UsldetDFR4yXGkw1dSV5i7Jhc60rC7KFyIPbFTChXgWp9PuIOALZ_AJG_eOVnyngb7OOqkCkZsnp6YsKP68poE2_5QNOXChlSsY3m0OGj5IN_MfXxpAG5yC69_xuE7gDnL3IATdl5hYNZUrtjDozFHB43dPzTy1ZYpKKXbrN3-OgFSc0qi6wZwphCcDdpmEHFYyMIr0d9pbsAvysG5wwDJ35M0cigVtKoLWhOJKhvgOZ-aFRx9T_Z0MflflytAafUYPvq7yFCXOD9qenGZk3Cojo=]
  • SAFETY DATA SHEET - Pyrimidine, 2-(1-piperazinyl)-. [Source not explicitly named, generic SDS]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsRLE84T6Y-0EkKJ_IgL8_LxKvVJEbZeNxzVZpVa_Rrrof-_sWumVb4h55VQMTL_o3aP6XEKM7u1ZPnFporFf9RcieM5Xpukrzzg1wLnaAPnZE3xI58sceKMQlpPcjYKd3R3pCcjE3g18_7tQw2DDCWEEHzBbtSCxm1gvRy3UrTu25t8JAT05CFFvz2ggATEI2fpEpNsA5-VihT2aP40nl7l4DYiRL30nso5QVHyz540Vlwq0EA7noikVh90HfUCOKYQtNGdZb53-A68hNczqC_4QXbZ4755q6C40=]
  • PIPERIDINE (D11, 98%) - Safety Data Sheet. Cambridge Isotope Laboratories. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECypgTACPKUdBl_nStyuDa-eTcN-xZW30uprug6OFz0xG1kj9vSGCKJiRCh2PVukgL1R5s5qmiaqKyOmYfWYwzwrXJptyDDGNPwB9f1KTm-qbVGU7WRVDzrOk01Et3BlFMZ8gFuQvtRLl5LwFW4h15IiHt1oqHM_YzZciE6_GZkHod2Usvi-lB54q1Am8u8GxIvDFhX3nOYxMceA_FGc4DE-GEJPJxZWEUW5BtWawWbgcwWDnqEdec10MuqxeqI1kUzIvA]
  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZvc6uH3FHISkyb8ANpFiIUXIAzC9EMwMGVaxCwuYvk7BuMqv7YutPOngbENzUdlMdBRpKiZMnzj48Oo6AYNX9AfFiitDgff97h_mKs1BzhRPsHqjJVH7d7jZkHuxQXWRBzwUPrqq6p6b6ZMuXvLsJ]
  • SAFETY DATA SHEET - Piperazine. [Source not explicitly named, generic SDS]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3td19wp2zQHi2I2XBM9WQtbkg1Q7dMWRlRVb99qvJPVRoFWgm5erBvbYJTPOM-Lz9ubhi-z7YpBQy9VRxl9Y7XZx1p6xywGpk1-pk2XEXm0szt5x_-mRhTphThp5TSjs6oFZbdF0f4o6azaGCPY-BtiEoHwn1cUEJBQx52mJ7TA5xKYIlia98bYd6KcpHFg==]
  • Material Safety Data Sheet - Abemaciclib Impurity 1. Chemicea Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.